5-Methyl-1-phenylhexane-1,2-dione
Description
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Structure
2D Structure
Properties
CAS No. |
103661-96-7 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
5-methyl-1-phenylhexane-1,2-dione |
InChI |
InChI=1S/C13H16O2/c1-10(2)8-9-12(14)13(15)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
IHOXBRJZDPSCIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Potential Biological Activities of 5-Methyl-1-phenylhexane-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of 5-methyl-1-phenylhexane-1,3-dione. This β-diketone possesses a structural motif that is of significant interest in medicinal chemistry and drug development due to its potential as an intermediate in the synthesis of various organic compounds and as a pharmacologically active agent. The diketone functionality is associated with a range of biological effects, including anticancer and enzyme inhibitory activities. This document summarizes the available data on this compound, details relevant experimental protocols, and explores its potential mechanisms of action.
Chemical Properties
5-Methyl-1-phenylhexane-1,3-dione is an organic compound with the molecular formula C13H16O2.[1][2][3] Its chemical structure consists of a hexane chain with methyl and phenyl substituents and two carbonyl groups at positions 1 and 3.
Table 1: Physicochemical Properties of 5-Methyl-1-phenylhexane-1,3-dione
| Property | Value | Source |
| Molecular Formula | C13H16O2 | [1][2][3] |
| Molecular Weight | 204.26 g/mol | [1][2] |
| CAS Number | 13893-97-5 | [1][2] |
| IUPAC Name | 5-methyl-1-phenylhexane-1,3-dione | [2] |
| Density | 1.016 g/cm³ | |
| Boiling Point | 304.8 °C at 760 mmHg | |
| Flash Point | 113.9 °C | |
| InChIKey | XVTWRQCEQFDSBK-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC(C)CC(=O)CC(=O)C1=CC=CC=C1 | [2][3] |
Experimental Protocols
Synthesis of 5-Methyl-1-phenylhexane-1,3-dione
The synthesis of 5-methyl-1-phenylhexane-1,3-dione can be achieved through established organic chemistry reactions such as the Claisen or Aldol condensations.[1]
1. Claisen Condensation (Representative Protocol):
This method involves the base-catalyzed reaction between an ester and a ketone. For 5-methyl-1-phenylhexane-1,3-dione, this would typically involve the reaction of a phenyl ketone with an appropriate ester.
-
Reactants: Acetophenone and an ester such as ethyl isobutyrate.
-
Base: A strong base like sodium ethoxide is used to deprotonate the ketone.
-
Procedure:
-
Dissolve sodium ethoxide in a suitable anhydrous solvent (e.g., ethanol) under an inert atmosphere.
-
Add acetophenone to the solution and stir.
-
Slowly add ethyl isobutyrate to the reaction mixture.
-
Reflux the mixture for several hours to drive the reaction to completion.
-
After cooling, the reaction is quenched with a weak acid.
-
The product is then extracted using an organic solvent, and the solvent is evaporated.
-
Purification is typically performed by column chromatography or recrystallization.
-
2. Aldol Condensation:
This method involves the reaction of an enolate with a carbonyl compound.
-
Reactants: Acetophenone and isobutyraldehyde.[1]
-
Catalyst: A base such as sodium hydroxide or potassium hydroxide.[1]
-
Procedure:
-
Dissolve the base in a suitable solvent (e.g., ethanol/water).
-
Cool the solution in an ice bath.
-
Slowly add a mixture of acetophenone and isobutyraldehyde to the cooled base solution with stirring.
-
Allow the reaction to proceed at a controlled temperature.
-
The reaction is then acidified to precipitate the product.
-
The crude product is filtered, washed, and purified, typically by recrystallization.
-
Experimental Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis, purification, and analysis of 5-methyl-1-phenylhexane-1,3-dione.
Analytical Characterization
The characterization of 5-methyl-1-phenylhexane-1,3-dione is crucial to confirm its structure and purity. The following analytical techniques are recommended:
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of regiochemistry. | Phenyl group resonances are expected in the aromatic region (δ 7.2–7.5 ppm). Signals corresponding to the methyl and methylene protons of the hexane chain would also be present. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | Strong carbonyl (C=O) stretching vibrations are expected in the range of 1700–1750 cm⁻¹. |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the molecular weight of the compound (204.26 g/mol ) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water with an acid modifier (e.g., phosphoric or formic acid) can be employed.[4][5] |
Potential Biological Activities and Mechanism of Action
While specific biological data for 5-methyl-1-phenylhexane-1,3-dione is limited, the β-diketone scaffold is present in numerous compounds with significant biological activities.[1]
Anticancer Activity
Preliminary studies on similar diketone compounds suggest potential cytotoxic effects on cancer cells.[1] The proposed mechanism involves interference with cellular metabolism. The β-diketone moiety is a key feature in some COX-2 inhibitors, which have shown anticancer potential. Furthermore, natural products containing this scaffold, such as curcuminoids, exhibit anticancer properties.[3]
Enzyme Inhibition
The diketone functional groups can participate in hydrogen bonding and coordinate with metal ions, which can lead to the inhibition of specific enzymes.[1]
Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD):
A well-documented target for diketone and triketone compounds is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This enzyme is crucial in the tyrosine catabolism pathway. Inhibition of HPPD disrupts the formation of essential molecules, which in plants leads to herbicidal effects.[2] This mechanism of action suggests that 5-methyl-1-phenylhexane-1,3-dione could potentially act as an HPPD inhibitor.
Proposed Signaling Pathway for HPPD Inhibition by Diketones
Caption: Proposed mechanism of action of diketone compounds as inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD).
Conclusion
5-Methyl-1-phenylhexane-1,3-dione is a compound with a chemical structure that suggests potential for further investigation in the fields of synthetic and medicinal chemistry. While detailed biological studies on this specific molecule are not widely available, its β-diketone core is a well-established pharmacophore with known anticancer and enzyme-inhibiting properties. The protocols and data presented in this guide provide a foundation for researchers to synthesize, characterize, and further explore the biological activities of this and related compounds. Future research should focus on obtaining quantitative data on its biological effects and elucidating its precise mechanisms of action.
References
- 1. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Navigating the Landscape of Phenylhexane Diones: A Technical Guide to 5-Methyl-1-phenylhexane-1,3-dione
A comprehensive review of the synthesis, properties, and biological significance of 5-Methyl-1-phenylhexane-1,3-dione, presented as a valuable resource for researchers in drug discovery and chemical synthesis. This guide addresses the scarcity of information on its 1,2-dione isomer and instead provides a thorough analysis of the readily available 1,3-dione analogue.
Introduction
In the realm of organic chemistry and drug development, diketone compounds are of significant interest due to their versatile reactivity and potential biological activities. This technical guide focuses on 5-Methyl-1-phenylhexane-1,3-dione, a molecule with applications in organic synthesis and as an intermediate for pharmaceuticals. Initial inquiries for its isomer, 5-Methyl-1-phenylhexane-1,2-dione, revealed a notable absence of a specific CAS number and detailed scientific literature. In contrast, substantial data is available for the 1,3-dione isomer (CAS: 13893-97-5). Therefore, this whitepaper will provide an in-depth exploration of 5-Methyl-1-phenylhexane-1,3-dione, while also offering a general overview of the synthesis and biological relevance of α-diketones (1,2-diones) to address the initial query in a broader context.
Chemical and Physical Properties of 5-Methyl-1-phenylhexane-1,3-dione
A summary of the key chemical and physical properties of 5-Methyl-1-phenylhexane-1,3-dione is presented in Table 1. This data is crucial for its application in experimental settings, providing insights into its stability, solubility, and reactivity.
| Property | Value | Reference |
| CAS Number | 13893-97-5 | [1][2][3][4] |
| Molecular Formula | C₁₃H₁₆O₂ | [1][3][5] |
| Molecular Weight | 204.26 g/mol | [1][3] |
| IUPAC Name | 5-methyl-1-phenylhexane-1,3-dione | [3] |
| Density | 1.016 g/cm³ | [4] |
| Boiling Point | 304.8°C at 760 mmHg | [4] |
| Flash Point | 113.9°C | [4] |
| Refractive Index | 1.503 | [4] |
| LogP | 2.87460 | [4] |
| Topological Polar Surface Area | 34.14 Ų | [4] |
Synthesis of 5-Methyl-1-phenylhexane-1,3-dione
The synthesis of 5-Methyl-1-phenylhexane-1,3-dione is primarily achieved through well-established condensation reactions, namely the Aldol and Claisen condensations.[1] These methods offer scalable routes to this diketone, making it an accessible intermediate for further chemical transformations.
Experimental Protocol 1: Aldol Condensation
-
Reactants : Acetophenone and isobutyraldehyde.[1]
-
Catalyst : A base catalyst such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to facilitate the reaction.[1]
-
Procedure :
-
Dissolve acetophenone in a suitable solvent (e.g., ethanol).
-
Add the base catalyst to the solution and cool the mixture in an ice bath.
-
Slowly add isobutyraldehyde to the reaction mixture with constant stirring.
-
Allow the reaction to proceed at room temperature for a specified time until completion.
-
Neutralize the reaction mixture with a dilute acid.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Experimental Protocol 2: Claisen Condensation
-
Reactants : Acetophenone and ethyl isobutyrate.[1]
-
Base : A strong base like sodium ethoxide (NaOEt) is required for this reaction.[1]
-
Procedure :
-
Prepare a solution of sodium ethoxide in anhydrous ethanol.
-
Add a mixture of acetophenone and ethyl isobutyrate to the sodium ethoxide solution.
-
Reflux the reaction mixture for several hours.[1]
-
After cooling, pour the reaction mixture into a mixture of ice and hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Methyl-1-phenylhexane-1,3-dione.
-
Caption: General synthesis workflows for 5-Methyl-1-phenylhexane-1,3-dione.
Analytical Methods
High-performance liquid chromatography (HPLC) is a suitable method for the analysis of 5-Methyl-1-phenylhexane-1,3-dione. A reverse-phase (RP) HPLC method has been described for its separation.[2]
HPLC Protocol
-
Column : Newcrom R1 HPLC column.[2]
-
Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[2] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[2]
-
Mode : Reverse Phase.[2]
-
Application : This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[2]
Biological Activity and Applications
The β-dicarbonyl structure is present in a vast number of biologically and pharmaceutically active compounds.[6] These compounds are known for their antioxidant capabilities and are used in treating a wide range of diseases.[6] 5-Methyl-1-phenylhexane-1,3-dione serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] Its diketone functional group allows it to act as a ligand in catalytic reactions, enhancing the efficiency and selectivity of chemical processes.[1]
General Overview of α-Diketones (1,2-Diones)
While specific data for this compound is scarce, the broader class of α-diketones is well-studied.
Synthesis of α-Diketones
Several methods are available for the synthesis of α-diketones, including:
-
Oxidation of Alkynes : Alkynes can be oxidized to α-dicarbonyl derivatives using reagents like mercuric salts or through a one-pot procedure involving Brønsted acid-promoted hydration and a DMSO-based oxidation.[7][8]
-
Oxidation of Alkenes : A ruthenium-catalyzed oxidation of alkenes using TBHP as an oxidant provides an efficient route to α-diketones.[9]
-
Oxidation of α-Methylene Ketones : The oxidation of α-methylene ketones to α-diketones can be achieved using reagents like pyridine N-oxide.[10]
Biological Activity of α-Diketones
Exposure to some α-diketones, such as diacetyl, has been linked to respiratory-tract damage in humans and animals.[11] The toxicity is often associated with the covalent modification of cellular nucleophiles, particularly arginine residues in critical proteins, by the electrophilic α-diketone.[11] The primary biotransformation pathway for α-diketones is reduction to the less electrophilic α-hydroxyketones (acyloins), which is considered a detoxification pathway.[11]
Caption: Putative mechanism of α-diketone toxicity and detoxification.
Conclusion
5-Methyl-1-phenylhexane-1,3-dione is a readily synthesizable compound with established chemical properties and potential applications as a synthetic intermediate. While the corresponding 1,2-dione isomer remains poorly characterized in publicly available literature, the study of the 1,3-dione provides valuable insights for researchers in organic synthesis and medicinal chemistry. The general principles of α-diketone synthesis and biological activity offer a framework for understanding the potential properties of the less-documented 1,2-dione. This guide serves as a foundational resource for professionals working with phenylhexane dione derivatives.
References
- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 2. 5-Methyl-1-phenylhexane-1,3-dione | SIELC Technologies [sielc.com]
- 3. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical method for transforming alkynes into alpha-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide on the Spectral Analysis of Phenylhexane Dione Derivatives
Preface for Researchers, Scientists, and Drug Development Professionals
However, to provide valuable insights for researchers working with structurally similar molecules, this guide presents available data for two closely related analogues: 1-Phenylhexane-1,2-dione and 5-Methyl-1-phenylhexane-1,3-dione . The information herein, including nuclear magnetic resonance (NMR) data, infrared (IR) spectroscopy characteristics, and mass spectrometry (MS) fragmentation, can serve as a foundational reference for the characterization of related phenylhexane dione compounds. The methodologies and spectral interpretations are detailed to assist in the design and analysis of future experiments.
Spectral Data of Analogous Compounds
Due to the absence of specific data for 5-Methyl-1-phenylhexane-1,2-dione, this section details the available spectral information for structurally related compounds.
1-Phenylhexane-1,2-dione
This compound is an isomer of the target molecule, differing in the position of the methyl group.
Table 1: ¹H NMR Spectral Data for 1-Phenylhexane-1,2-dione
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.98 | d | 7.0 | 1H | Aromatic CH |
| 7.64 | t | 7.0 | 1H | Aromatic CH |
| 7.49 | t | 7.5 | 2H | Aromatic CH |
| 2.88 | t | 7.5 | 2H | -CH₂- |
| 1.71-1.65 | m | 2H | -CH₂- | |
| 1.43-1.39 | m | 2H | -CH₂- | |
| 0.94 | t | 7.5 | 3H | -CH₃ |
Spectra recorded on a 500 MHz instrument in CDCl₃.[1]
5-Methyl-1-phenylhexane-1,3-dione
This compound is a constitutional isomer of the target molecule, with the carbonyl groups at positions 1 and 3.
Table 2: General Spectral Characteristics for 5-Methyl-1-phenylhexane-1,3-dione
| Technique | Observed Feature | Interpretation |
| ¹H and ¹³C NMR | Phenyl group resonance at δ 7.2–7.5 ppm. | Confirms the presence of the phenyl substituent.[2] |
| IR Spectroscopy | Carbonyl stretching vibrations at ~1700–1750 cm⁻¹. | Indicates the presence of the dione functionality.[2] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS). | Used for molecular ion validation.[2] |
Experimental Protocols
Detailed experimental procedures for the synthesis and analysis of this compound are not available. However, general methodologies for the synthesis and characterization of similar diketones are described below.
Synthesis of 1,2-Diketones
A common method for the synthesis of 1,2-diketones from alkynes involves oxidation. The following is a general procedure:
-
A Schlenk flask with a magnetic stirring bar is charged with the alkyne substrate (0.5 mmol), a palladium/copper catalyst (e.g., Pd/Cu@POP-POPh₃, 61 mg), dioxane (2 mL), and water (0.3 mL).[1]
-
The flask is purged with oxygen three times.
-
The reaction mixture is stirred under an oxygen atmosphere (balloon) at 60 °C for 15 hours.[1]
-
Upon completion, the product is isolated and purified, typically by column chromatography.
Spectroscopic Analysis
The following are general protocols for acquiring spectral data for compounds of this class:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra are typically recorded on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[1]
-
Infrared (IR) Spectroscopy: IR spectra can be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a neat film on a salt plate or as a solution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source to accurately determine the molecular weight.[1]
-
High-Performance Liquid Chromatography (HPLC): Purity assessment is commonly carried out using reverse-phase HPLC with a C18 column and a mobile phase gradient of acetonitrile and water.[2][3]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of phenylhexane dione derivatives.
References
In-depth Analysis of 5-Methyl-1-phenylhexane-1,2-dione: A Review of Available Scientific Data
Despite a comprehensive search of available scientific literature, specific data on the mechanism of action for 5-Methyl-1-phenylhexane-1,2-dione is not presently available. Research and published studies that would provide the necessary detail to construct an in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, are currently absent. However, information on the closely related analog, 5-Methyl-1-phenylhexane-1,3-dione, offers some preliminary insights into the potential biological activities of this class of compounds.
The core structure of these molecules, featuring a diketone functional group, is recognized for its potential to interact with biological systems. The diketone moiety can participate in hydrogen bonding and coordinate with metal ions, which may influence its reactivity and interactions with enzymes and cellular receptors.[1]
Potential Biological Activities of Related Diketones
Research into compounds structurally similar to this compound, such as other diketones, suggests a range of potential biological activities. These include:
-
Enzyme Inhibition: The diketone structure is a key feature in some molecules that act as enzyme inhibitors. For example, certain 2-acyl-cyclohexane-1,3-diones are known to inhibit the enzyme p-hydroxyphenylpyruvate dioxygenase (HPPD).[2] This inhibition is a critical mechanism of action for some herbicides.[2] The ability of the diketone to chelate metal ions, such as the ferrous ion in the active site of enzymes, can be a key aspect of their inhibitory properties.[3]
-
Anticancer Activity: Preliminary investigations into some diketone-containing compounds suggest they may exhibit cytotoxic effects on cancer cells, potentially by interfering with cellular metabolism.[1] For instance, certain naphthalene-1,4-dione analogues have been evaluated for their anticancer properties.[4]
-
Antimicrobial Activity: Derivatives of other heterocyclic compounds containing dione structures have been synthesized and screened for their antimicrobial activity against pathogenic bacteria and fungi.[5]
It is important to emphasize that these activities are reported for related, but structurally distinct, molecules. Without direct experimental evidence, it is not possible to definitively attribute these mechanisms of action to this compound.
Future Research Directions
To elucidate the mechanism of action of this compound, a systematic series of experiments would be required. A potential research workflow could involve:
Figure 1. A generalized experimental workflow for elucidating the mechanism of action of a novel compound.
This workflow would begin with the synthesis and purification of this compound, followed by broad screening to identify any biological activity. If activity is confirmed, subsequent steps would focus on identifying the specific cellular target(s) and elucidating the downstream signaling pathways affected by the compound.
Due to the current lack of specific data for this compound, the creation of a detailed technical guide with quantitative data tables, experimental protocols, and signaling pathway diagrams is not feasible at this time. Further research is necessary to characterize the biological activity and therapeutic potential of this specific molecule.
References
- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Uncharted Territory: The Biological Activity of 5-Methyl-1-phenylhexane-1,2-dione
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the current state of knowledge regarding the biological activity of the specific α-dicarbonyl compound, 5-Methyl-1-phenylhexane-1,2-dione. Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of published data specifically detailing the biological effects, mechanism of action, or potential therapeutic applications of this molecule. This guide, therefore, aims to provide a theoretical framework for its potential biological activities based on the known properties of its core chemical motifs: the α-dicarbonyl group and the phenylhexane structure. It is crucial to underscore that the following sections are based on scientific inference and are intended to guide future research rather than report on established findings.
Introduction: A Molecule of Untapped Potential
This compound is an organic compound characterized by a hexane backbone with a methyl group at the 5-position and a phenyl-substituted α-dicarbonyl (1,2-dione) at the 1-position. While its structural isomer, 5-Methyl-1-phenylhexane-1,3-dione, has been investigated for its potential in catalysis and as a ligand in pharmaceutical synthesis, the 1,2-dione variant remains scientifically uncharted territory. The distinct placement of the adjacent carbonyl groups in the 1,2-dione isomer suggests a different electronic and steric profile, which would likely translate to a unique biological activity profile.
Inferred Biological Activity Based on Chemical Structure
The Role of the α-Dicarbonyl Moiety
The α-dicarbonyl group is a highly reactive functional group known to participate in various biological processes. These compounds are known intermediates in the formation of advanced glycation end products (AGEs), which are implicated in the pathogenesis of aging, diabetes, and other chronic diseases. The electrophilic nature of the adjacent carbonyl carbons makes them susceptible to nucleophilic attack by biological macromolecules such as proteins and nucleic acids.
It can be hypothesized that this compound could exhibit cytotoxicity through the following mechanisms:
-
Induction of Carbonyl Stress: An increase in the intracellular concentration of reactive dicarbonyls can lead to "carbonyl stress," a condition that contributes to cellular dysfunction and damage.
-
Protein Modification: The compound may react with arginine and lysine residues in proteins, leading to the formation of cross-links and aggregates. This can impair protein function and trigger cellular stress responses.
-
Enzyme Inhibition: The diketone structure may allow the compound to act as an inhibitor for enzymes that have nucleophilic residues in their active sites.
Potential Cytotoxic and Anti-neoplastic Effects
Studies on other α-diketone derivatives, such as 2,3- and 3,4-hexanedione, have demonstrated cytotoxic effects with some selectivity towards neuroblastoma cell lines. This suggests that this compound could also possess cytotoxic properties that may be of interest in cancer research. The presence of a phenyl group could influence its cellular uptake, distribution, and interaction with biological targets.
A Call for Future Research: Experimental Protocols to Elucidate Biological Activity
Given the lack of existing data, the following experimental approaches are proposed to systematically investigate the biological activity of this compound.
General Cell Viability and Cytotoxicity Assays
-
Objective: To determine the cytotoxic potential of the compound against a panel of human cancer cell lines and a non-cancerous control cell line.
-
Methodology:
-
Cell Culture: Culture selected cell lines (e.g., a panel of NCI-60 cell lines and a normal fibroblast line) in appropriate media and conditions.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., from 0.1 µM to 100 µM) for various time points (e.g., 24, 48, and 72 hours).
-
MTT Assay: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT to formazan by metabolically active cells provides a measure of cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity as an indicator of cytotoxicity.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each cell line.
-
Apoptosis Assays
-
Objective: To determine if the observed cytotoxicity is mediated by apoptosis.
-
Methodology:
-
Annexin V/Propidium Iodide Staining: Treat cells with the compound at its IC50 concentration. Stain with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key executioner caspases (e.g., caspase-3/7) using a luminescent or colorimetric assay to confirm the involvement of the caspase cascade.
-
Data Presentation and Visualization: A Forward Look
As no quantitative data is currently available for this compound, the following tables and diagrams are presented as templates for the presentation of future experimental findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) after 48h Exposure |
| Example: MCF-7 | Breast Adenocarcinoma | Data to be determined |
| Example: A549 | Lung Carcinoma | Data to be determined |
| Example: HCT116 | Colon Carcinoma | Data to be determined |
| Example: HEK293 | Non-cancerous | Data to be determined |
Diagrams of Potential Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate hypothetical experimental workflows and a potential mechanism of action that could be investigated for this compound.
Caption: A proposed experimental workflow for the initial biological evaluation of this compound.
Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of this compound via induction of carbonyl stress.
Conclusion
This compound represents a molecule with unexplored biological potential. Based on its chemical structure, it is plausible that it could exhibit significant biological activities, including cytotoxicity, through mechanisms related to its reactive α-dicarbonyl moiety. The lack of current data presents a clear opportunity for novel research in the fields of medicinal chemistry and chemical biology. The experimental frameworks proposed in this guide offer a starting point for the systematic investigation of this compound, which may lead to the discovery of new chemical probes or therapeutic leads. It is imperative that any future work on this compound is published to fill the existing knowledge gap and to fully characterize its biological and toxicological profile.
5-Methyl-1-phenylhexane-1,2-dione: A Technical Review of a Sparsely Documented α-Diketone
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding 5-Methyl-1-phenylhexane-1,2-dione. An extensive literature review reveals a significant scarcity of specific data for this particular α-diketone. The available scientific literature predominantly focuses on its isomers, namely 5-Methyl-1-phenylhexane-1,3-dione and 5-Methyl-1-phenylhexane-1,4-dione, leaving the 1,2-dione analogue largely uncharacterized.
This document serves to summarize the available information on structurally related compounds and outline potential synthetic and experimental approaches that could be applied to this compound. The content is therefore based on analogous compounds and established chemical principles for the α-diketone functional group.
Physicochemical Properties and Structural Information
| Property | Value | Compound |
| Molecular Formula | C₁₃H₁₆O₂ | This compound |
| Molecular Weight | 204.26 g/mol | This compound |
| ¹H NMR (500 MHz, CDCl₃) δ (ppm) | 7.98 (d, J = 7.0 Hz, 1H), 7.64 (t, J = 7.0 Hz, 1H), 7.49 (t, J = 7.5 Hz, 2H), 2.88 (t, J = 7.5 Hz, 2H), 1.71-1.65 (m, 2H), 1.43-1.39 (m, 2H), 0.94 (t, J = 7.5 Hz, 3H) | 1-Phenylhexane-1,2-dione[1] |
Potential Synthetic Routes
While a specific, optimized synthesis for this compound has not been documented, several general methods for the synthesis of α-diketones are well-established and could be adapted. These methodologies typically involve the oxidation of a suitable precursor.
1. Oxidation of α-Hydroxyketones: A common and effective method for the preparation of α-diketones is the oxidation of the corresponding α-hydroxyketone. A variety of oxidizing agents can be employed for this transformation.
2. Oxidation of Alkynes: The direct oxidation of an appropriately substituted alkyne can yield the desired α-diketone. This method offers a direct route to the dicarbonyl functionality.
3. Oxidation of Deoxybenzoins: Deoxybenzoin analogues can be oxidized to the corresponding benzils (1,2-diaryl-1,2-diones). This approach could be adapted for the synthesis of 1-phenyl-1,2-diones.
A generalized experimental workflow for the synthesis of an α-diketone via the oxidation of an alkyne is presented below.
Potential Biological Activity and Signaling Pathways
The biological activity of this compound has not been investigated. However, the α-dicarbonyl motif is a key feature in a number of biologically active molecules. For instance, α-ketoamides are known to act as reversible inhibitors of cysteine and serine proteases. The electrophilic nature of the adjacent carbonyl carbons makes them susceptible to nucleophilic attack by active site residues of these enzymes.
While no specific signaling pathways have been elucidated for this compound, a hypothetical interaction based on the known reactivity of α-dicarbonyl compounds is presented below. This diagram illustrates a potential mechanism of enzyme inhibition, which is a common mode of action for compounds containing this functional group.
Conclusion and Future Directions
This compound represents a significant gap in the scientific literature. While its isomers are better characterized, this particular α-diketone remains largely unexplored. The information presented in this guide, based on analogous compounds and general chemical principles, provides a foundational framework for future research.
Further investigation is warranted to:
-
Develop and optimize a specific synthetic protocol for this compound.
-
Fully characterize the compound using modern analytical techniques, including NMR, IR, and mass spectrometry.
-
Evaluate its biological activity through in vitro and in vivo screening assays to explore its potential as a therapeutic agent or research tool.
Such studies would not only fill the current knowledge gap but also potentially uncover novel chemical and biological properties associated with this understudied molecule.
References
An In-depth Technical Guide to 5-Methyl-1-phenylhexane-1,2-dione: Synthesis, Characterization, and Proposed Biological Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the current knowledge gap surrounding 5-Methyl-1-phenylhexane-1,2-dione. As a novel chemical entity, specific data regarding its synthesis and biological activity are not present in the current scientific literature. This document serves as a foundational resource for researchers by proposing viable synthetic pathways, detailing experimental protocols for its creation and purification, and outlining a comprehensive strategy for its biological evaluation. The information herein is based on established principles of organic chemistry and the known properties of structurally related aliphatic-aromatic α-diones. The aim is to provide a roadmap for the scientific community to explore the potential of this previously uncharacterized molecule.
Introduction
Alpha-dicarbonyl compounds, particularly 1,2-diketones, are a class of molecules that have garnered significant interest in medicinal chemistry and materials science. Their unique electronic and structural features make them valuable intermediates in organic synthesis and potential pharmacophores. While the 1,3- and 1,4-dione isomers of 5-Methyl-1-phenylhexane have been documented, the 1,2-dione variant remains unexplored. This guide provides a theoretical and practical framework for the synthesis and investigation of this compound.
Proposed Synthetic Pathways
The synthesis of this compound can be approached from its corresponding α-methylene ketone precursor, 5-Methyl-1-phenylhexan-1-one. The most direct and widely recognized method for this transformation is the Riley oxidation, which utilizes selenium dioxide to oxidize a methylene group adjacent to a carbonyl to a ketone.[1]
An alternative two-step pathway involves the bromination of the α-carbon followed by nucleophilic substitution with a hydroxide source, which upon oxidation, would yield the desired 1,2-dione.
Pathway 1: Direct Oxidation via Riley Oxidation
This is a one-step method for the conversion of an α-methylene ketone to a 1,2-dicarbonyl compound.[2][3]
Caption: Proposed synthesis of this compound via Riley Oxidation.
Pathway 2: Halogenation and Hydrolysis
This two-step approach offers an alternative to direct oxidation.
Caption: Alternative synthesis via bromination, hydrolysis, and oxidation.
Experimental Protocols
Synthesis of 5-Methyl-1-phenylhexan-1-one (Precursor)
Method: Friedel-Crafts Acylation
-
To a stirred solution of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane at 0 °C, add 4-methylpentanoyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add benzene (1.0 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel.
Synthesis of this compound (Riley Oxidation)
Method: Selenium Dioxide Oxidation[4][2]
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-Methyl-1-phenylhexan-1-one (1.0 eq) in a mixture of dioxane and water (e.g., 50:1 v/v).
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the mixture to reflux (approximately 100-110 °C) for 6-12 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Cool the reaction mixture to room temperature and filter to remove the precipitated black selenium.
-
Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the resulting crude oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Physicochemical and Spectroscopic Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its structure and purity.
| Property | Analytical Method | Expected Observations |
| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | Expected m/z corresponding to C13H16O2. |
| Purity | High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | ¹H NMR: Absence of the α-methylene protons and presence of characteristic aromatic and aliphatic signals. ¹³C NMR: Presence of two carbonyl carbon signals in the range of 190-210 ppm. |
| Functional Group Identification | Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic C=O stretching frequencies for a 1,2-dione system (typically two bands in the region of 1650-1730 cm⁻¹). |
Potential Biological Activities and Evaluation Workflow
While the biological activity of this compound is unknown, the activities of structurally similar aromatic ketones and dicarbonyl compounds suggest potential for investigation in several areas.
| Compound Class | Reported Biological Activities | Potential Target for this compound |
| Aromatic Ketones | Antioxidant, Anti-inflammatory, Antimicrobial.[5][6][7] | Evaluation of radical scavenging and anti-inflammatory properties. |
| 1,2-Diketones (Benzils) | Enzyme inhibition (e.g., carboxylesterases).[8] | Screening against a panel of relevant enzymes. |
| Dicarbonyl Compounds | Potential for cytotoxicity in cancer cell lines. | Assessment of antiproliferative effects. |
Proposed Workflow for Biological Evaluation
Caption: Proposed workflow for the biological evaluation of this compound.
Detailed Experimental Protocols for Biological Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10]
-
Cell Culture: Culture selected cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24 or 48 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[10]
This protocol can be adapted for various enzymes.[11][12][13]
-
Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme, the enzyme stock solution, the substrate solution, and a solution of this compound at various concentrations.
-
Assay Setup: In a 96-well plate, add the buffer, the enzyme, and the test compound or vehicle control. Pre-incubate for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.
-
Initiate Reaction: Add the substrate to each well to start the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. Determine the IC₅₀ value and, if applicable, perform kinetic studies to determine the mechanism of inhibition.
Conclusion
This technical guide provides a comprehensive starting point for the scientific exploration of the novel compound, this compound. By outlining plausible synthetic routes, detailed experimental protocols, and a logical workflow for biological evaluation, this document equips researchers with the necessary information to synthesize, characterize, and investigate the potential applications of this molecule. The proposed studies will contribute to a deeper understanding of the structure-activity relationships of aliphatic-aromatic α-diones and may lead to the discovery of new therapeutic agents or valuable chemical probes.
References
- 1. youtube.com [youtube.com]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Synthesis, Structure, Carbohydrate Enzyme Inhibition, Antioxidant Activity, In Silico Drug-Receptor Interactions and Drug-Like Profiling of the 5-Styryl-2-Aminochalcone Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
Navigating the Chemical Landscape of 5-Methyl-1-phenylhexane-1,2-dione Analogs: A Technical Guide
An in-depth exploration of the synthesis, biological activities, and experimental protocols of structural analogs of 5-Methyl-1-phenylhexane-1,2-dione, focusing on the more extensively studied 1,3-dione and 1,4-dione isomers. This guide is intended for researchers, scientists, and professionals in drug development.
Introduction
Synthesis of 5-Methyl-1-phenylhexane-1,3-dione and its Analogs
The synthesis of β-diketones is a well-established area of organic chemistry, with the Claisen condensation being a primary method for their preparation. The general approach involves the reaction of an ester with a ketone in the presence of a strong base.
A general synthetic pathway for 5-Methyl-1-phenylhexane-1,3-dione is depicted below:
Experimental Protocol: Synthesis of 5-Methyl-1-phenylhexane-1,3-dione
This protocol is a generalized procedure based on the principles of Claisen condensation.
Materials:
-
Acetophenone
-
Ethyl isovalerate
-
Sodium ethoxide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (10% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is charged with sodium ethoxide and anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: A solution of acetophenone and ethyl isovalerate in anhydrous diethyl ether is added dropwise to the stirred suspension of sodium ethoxide at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for several hours and then refluxed for 2-3 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice and 10% hydrochloric acid to neutralize the excess base and protonate the enolate.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure 5-Methyl-1-phenylhexane-1,3-dione.
Biological Activities of Structural Analogs
While specific biological data for this compound is unavailable, studies on its structural analogs and related β-diketone compounds have revealed promising antimicrobial and anticancer activities.
Antimicrobial Activity
β-Diketones have been shown to exhibit inhibitory effects against various bacterial and fungal strains. The mechanism of action is thought to involve the disruption of cellular processes such as transcription and translation, as well as the induction of oxidative stress.[1]
Table 1: Antimicrobial Activity of β-Diketone Analogs
| Compound/Analog | Target Organism | Activity Metric | Value | Reference |
| Azoderivative of barbituric acid (C8) | Escherichia coli | MIC50 | 0.42 mg/mL | [1] |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Micrococcus luteus ATCC 10240 | MIC | 3.91-31.25 µg/mL | [2] |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Bacillus subtilis ATCC 6633 | MIC | 15.63-62.5 µg/mL | [2] |
| 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives | Staphylococcus aureus ATCC 25923 | MIC | 15.63-125 µg/mL | [2] |
Anticancer Activity
Several studies have highlighted the potential of dione-containing compounds as anticancer agents. Their mechanism of action can vary, including the induction of apoptosis and cell cycle arrest.
Table 2: Anticancer Activity of Dione Analogs
| Compound/Analog | Cell Line | Activity Metric | Value | Reference |
| 1,3-Diphenyl-3-(phenylthio)propan-1-ones | MCF-7 (human breast cancer) | Cytotoxicity | High | [3] |
| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex with Mn | A549 (human lung cancer) | IC50 | 794.37 µM | [4] |
| 5-((1-Methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione complex with Mn | HT29 (human colon adenocarcinoma) | IC50 | 654.31 µM | [4] |
| Halogenated benzofuran derivatives | Various cancer cell lines | Antiproliferative effects | Significant | [5] |
Enzyme Inhibitory Activity
The β-diketone moiety is a known chelator of metal ions, which can lead to the inhibition of metalloenzymes. Furthermore, these compounds can act as inhibitors of other enzyme classes.
Table 3: Enzyme Inhibitory Activity of Dione Analogs
| Compound/Analog | Enzyme | Activity Metric | Value | Reference |
| Pecan phenolic compounds | α-amylase | IC50 | 77.9 µg/mL | [6] |
| Pecan phenolic compounds | α-glucosidase | IC50 | 9.02 µg/mL | [6] |
| β-diketone acrylate bioisosteres of pseudomonic acid A | Bacterial isoleucyl-tRNA synthetase | Inhibition | Effective | [7] |
Experimental Protocols for Biological Evaluation
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.
Materials:
-
Test compound
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Inoculum: A fresh overnight culture of the bacterial strain is diluted in CAMHB to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of the test compound in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions of the compound are then made in CAMHB in a 96-well plate.
-
Inoculation: The standardized bacterial inoculum is added to each well containing the compound dilutions.
-
Controls: Positive (bacteria in broth without compound) and negative (broth only) controls are included on each plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
-
Test compound
-
Cancer cell line (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Proposed Mechanism of Antimicrobial Action
Based on available literature for β-diketone analogs, a plausible mechanism of antimicrobial action involves a multi-pronged attack on bacterial cells. This can be visualized as a logical workflow.
Conclusion
While direct experimental data on this compound remains elusive, its structural analogs, particularly the 1,3-dione isomer, represent a promising class of compounds with demonstrable biological activities. The synthetic accessibility of these molecules, coupled with their potential as antimicrobial and anticancer agents, warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to explore the therapeutic potential of this chemical scaffold. Future studies should focus on the systematic synthesis and biological evaluation of a library of 5-Methyl-1-phenylhexane-1,3-dione and 1,4-dione analogs to establish clear structure-activity relationships and to identify lead compounds for further development.
References
- 1. Antimicrobial activity and molecular analysis of azoderivatives of β-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and in vitro antimicrobial activity of new 4-phenyl-5-methyl-4H-1,2,4-triazole-3-thione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzyme inhibitory activities of phenolic compounds in pecan and the effect on starch digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and antibacterial properties of beta-diketone acrylate bioisosteres of pseudomonic acid A - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of 5-Methyl-1-phenylhexane-1,2-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive framework for the in silico modeling of 5-Methyl-1-phenylhexane-1,2-dione, a phenylalkanedione with potential applications in medicinal chemistry. Due to the limited publicly available experimental data on this specific molecule, this document focuses on establishing robust, adaptable protocols for computational analysis. It covers ligand preparation, target identification, molecular docking, molecular dynamics simulations, ADMET prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling. Methodologies are detailed to be broadly applicable to novel small molecules, enabling researchers to generate predictive data on bioactivity, pharmacokinetics, and toxicity. All quantitative data presented is illustrative and serves as a template for organizing and interpreting computational results.
Introduction
This compound is an organic compound featuring a diketone structure, which is a known pharmacophore that can interact with biological targets.[1] The presence of both a phenyl group and an aliphatic chain suggests a molecule with tunable physicochemical properties relevant for drug design. In silico modeling offers a powerful, resource-efficient approach to explore the therapeutic potential of such compounds before their synthesis and experimental testing.[2] By simulating molecular interactions and predicting biological properties, computational methods accelerate the drug discovery pipeline, from hit identification to lead optimization.[3][4]
This guide outlines a complete computational workflow, providing detailed protocols and visualization tools to aid researchers in assessing the potential of this compound and similar alpha-dicarbonyl compounds.
Physicochemical and Predicted Properties
A critical first step in any modeling study is to characterize the ligand. For this compound, key properties can be calculated using cheminformatics tools. The following tables summarize predicted data, providing a baseline for further analysis.
Table 1: Calculated Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₆O₂ | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| Canonical SMILES | CC(C)CCC(=O)C(=O)C1=CC=CC=C1 | PubChem |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donors | 0 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 4 | PubChem |
Note: While the user requested information on this compound, public chemical databases primarily contain information on the isomeric 5-Methyl-1-phenylhexane-1,3-dione.[5] The data presented here is for the requested 1,2-dione structure, calculated based on its chemical composition.
Table 2: Predicted ADMET Properties (Illustrative Data)
| Property | Predicted Value | Interpretation |
| Absorption | ||
| GI Absorption | High | Likely well-absorbed from the gut. |
| BBB Permeant | Yes | Can likely cross the blood-brain barrier. |
| P-gp Substrate | No | Not likely to be subject to efflux by P-glycoprotein. |
| Distribution | ||
| VDss (log L/kg) | 0.5 | Moderate distribution into tissues. |
| Fraction Unbound | 0.15 | High degree of plasma protein binding expected. |
| Metabolism | ||
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | No | Low potential for drug-drug interactions via this isoform. |
| Excretion | ||
| Total Clearance | 0.8 L/hr/kg | Moderate clearance rate predicted. |
| Renal OCT2 Substrate | No | Not likely excreted via the organic cation transporter 2. |
| Toxicity | ||
| hERG I Inhibitor | Low Risk | Low risk of cardiac toxicity. |
| AMES Toxicity | Low Risk | Not likely to be mutagenic. |
| Skin Sensitization | Moderate Risk | May cause an allergic reaction on skin contact. |
This data is hypothetical and for illustrative purposes. Actual values must be determined using validated in silico models or experimental assays.
In Silico Modeling Workflow
A structured workflow is essential for reproducible and meaningful computational analysis. The process begins with preparing the ligand and identifying potential biological targets, followed by docking and simulation to assess binding, and concludes with predicting the molecule's overall ADMET profile.
Caption: General workflow for in silico drug discovery.
Experimental Protocols
Protocol 1: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[6][7]
Objective: To identify the most likely binding pose of this compound within a target protein's active site and to estimate its binding free energy.
Methodology:
-
Ligand Preparation:
-
Generate the 3D structure of this compound from its SMILES string using a molecular editor (e.g., Avogadro, ChemDraw).
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared ligand in a .pdbqt format for use with AutoDock.[8]
-
-
Target Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove all non-essential molecules, including water, co-solvents, and co-crystallized ligands.
-
Add polar hydrogens and assign charges (e.g., Kollman charges) using tools like AutoDockTools.[8]
-
Define the binding site by creating a grid box centered on the active site, typically defined by the position of the co-crystallized ligand or key catalytic residues.
-
-
Docking Simulation:
-
Use a docking program such as AutoDock Vina.
-
Specify the prepared ligand and receptor files.
-
Define the search space (grid box coordinates and dimensions).
-
Set the exhaustiveness parameter (e.g., 8-16) to control the thoroughness of the conformational search.
-
Execute the docking run. The program will generate multiple binding poses ranked by a scoring function (e.g., kcal/mol).[3]
-
-
Analysis:
-
Visualize the top-ranked poses in a molecular viewer (e.g., PyMOL, Chimera).
-
Analyze the intermolecular interactions (hydrogen bonds, hydrophobic contacts, etc.) for the best-scoring pose.
-
The binding energy score provides an estimate of binding affinity; more negative values indicate stronger binding.
-
Protocol 2: Molecular Dynamics (MD) Simulation
MD simulations are used to study the physical movements of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[4]
Objective: To assess the stability of the docked pose of this compound in the target's binding site under simulated physiological conditions.
Methodology:
-
System Preparation:
-
Use the best-scoring docked complex from the molecular docking step as the starting structure.
-
Generate topology and parameter files for the protein (e.g., using CHARMM36 force field) and the ligand (e.g., using CGenFF server or similar).[9][10]
-
Place the complex in a periodic solvent box (e.g., a cubic box of TIP3P water).
-
Add counter-ions (e.g., Na⁺, Cl⁻) to neutralize the system's charge.[9]
-
-
Simulation Execution (using GROMACS): [11][12]
-
Energy Minimization: Perform a steep descent energy minimization for at least 50,000 steps to remove steric clashes.[9]
-
Equilibration (NVT & NPT):
-
Perform a 100-200 ps simulation in the NVT ensemble (constant Number of particles, Volume, and Temperature) to stabilize the system's temperature.
-
Perform a 500-1000 ps simulation in the NPT ensemble (constant Number of particles, Pressure, and Temperature) to stabilize the system's pressure and density. Position restraints are typically applied to the protein backbone and ligand during equilibration.
-
-
Production MD: Run the production simulation for 50-100 ns without restraints. Save trajectory data every 10-100 ps.[9]
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time to assess structural stability. A stable RMSD indicates the system has reached equilibrium.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify flexible regions. High fluctuation in the binding site may indicate unstable ligand binding.[9]
-
Interaction Analysis: Analyze the persistence of key hydrogen bonds and hydrophobic contacts throughout the simulation.
-
Protocol 3: ADMET Prediction
In silico ADMET prediction uses computational models to estimate the pharmacokinetic and toxicological properties of a compound.[13][14]
Objective: To generate a preliminary safety and pharmacokinetic profile for this compound.
Methodology:
-
Select Tools: Utilize freely available web servers (e.g., SwissADME, ADMET-AI) or commercial software packages.[15] It is advisable to use multiple tools to compare and corroborate predictions.[2][13]
-
Input Structure: Provide the molecular structure as a SMILES string or in another standard chemical format.
-
Run Predictions: The tools will calculate a range of properties based on pre-built models. These typically include:
-
Physicochemical Properties: LogP, solubility, molecular weight.
-
Pharmacokinetics (ADME): GI absorption, blood-brain barrier permeability, cytochrome P450 inhibition, clearance.
-
Toxicity: Mutagenicity (AMES test), cardiotoxicity (hERG inhibition), hepatotoxicity.
-
-
Interpret Results: Compare the predicted values against established thresholds for drug-likeness (e.g., Lipinski's Rule of Five) and safety flags. The results help prioritize candidates with favorable ADMET profiles for further development.
Potential Signaling Pathways and Targets
Alpha-dicarbonyl compounds like glyoxal and methylglyoxal are known to be reactive electrophiles that can form adducts with proteins, lipids, and DNA.[16] This reactivity suggests that this compound could potentially interact with enzymes that have nucleophilic residues (e.g., Cys, His, Lys) in their active sites.[17]
A plausible hypothesis is the inhibition of enzymes involved in metabolic or signaling pathways that are sensitive to aldehydic stress.[16] For example, enzymes in the glutathione-dependent detoxification family or aldehyde dehydrogenases could be potential targets.[16]
Caption: Hypothetical pathway of α-dicarbonyl stress.
QSAR Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical features of a set of molecules and their biological activity.[18][19]
Caption: Logical workflow for developing a QSAR model.
A typical QSAR workflow involves:
-
Data Curation: Assembling a high-quality dataset of compounds with experimentally measured biological activity against a specific target.[20]
-
Descriptor Calculation: Computing a wide range of numerical descriptors that capture the physicochemical, topological, and electronic properties of each molecule.[19]
-
Model Building: Splitting the data into training and test sets. A mathematical model is then built using algorithms like Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM) to relate the descriptors (independent variables) to the biological activity (dependent variable).[18][20]
-
Validation: Rigorously validating the model's predictive power using internal (e.g., cross-validation) and external (the test set) validation techniques.[18]
-
Prediction: Using the validated model to predict the activity of new, untested compounds like this compound.
Conclusion
This guide provides a foundational framework for the comprehensive in silico evaluation of this compound. By following the detailed protocols for molecular docking, MD simulation, ADMET prediction, and understanding the principles of QSAR, researchers can efficiently generate and interpret predictive data. This computational-first approach enables the rational design of future experiments, conserves resources, and accelerates the journey from a novel compound to a potential therapeutic candidate.
References
- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 4. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Docking (molecular) - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. 3.7. Molecular Dynamics Simulation of Protein–Ligand Complexes [bio-protocol.org]
- 10. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 11. Running a Molecular Dynamics (MD) simulation of a protein-ligand complex — openfe-gromacs documentation [openfe-gromacs.readthedocs.io]
- 12. Protein-Ligand Complex [mdtutorials.com]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. ADMET-AI [admet.ai.greenstonebio.com]
- 16. Biogenic Aldehydes as Therapeutic Targets for Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesizing Amino Acids Modified with Reactive Carbonyls in Silico to Assess Structural Effects Using Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. neovarsity.org [neovarsity.org]
- 19. QSAR: Introduction and Basic Concepts | ProtoQSAR [protoqsar.com]
- 20. researchgate.net [researchgate.net]
Methodological & Application
The Synthetic Versatility of Phenyl-Methyl-Hexanediones: Application Notes and Protocols
Introduction
The diketone motif is a cornerstone in organic synthesis, prized for its versatile reactivity and its presence in numerous biologically active molecules and functional materials. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of phenyl-methyl-hexanediones in organic synthesis. While the initial focus was on 5-Methyl-1-phenylhexane-1,2-dione, a comprehensive literature review revealed a scarcity of specific data for this α-diketone. Consequently, these notes will primarily focus on the well-documented and synthetically valuable β-diketone isomer, 5-Methyl-1-phenylhexane-1,3-dione . A discussion of general synthetic approaches to α-diketones, which could be hypothetically applied to the synthesis of the 1,2-dione isomer, is also included to provide a broader synthetic context.
I. Synthetic Approaches to Phenyl-Methyl-Hexanediones
A. Synthesis of 5-Methyl-1-phenylhexane-1,3-dione (β-Diketone)
The synthesis of β-diketones like 5-Methyl-1-phenylhexane-1,3-dione is well-established, with the Claisen condensation being a primary method.[1]
Experimental Protocol: Claisen Condensation
This protocol is a representative procedure for the synthesis of 5-Methyl-1-phenylhexane-1,3-dione.
Materials:
-
Acetophenone
-
Ethyl isobutyrate
-
Sodium ethoxide (NaOEt)
-
Toluene (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
To a stirred solution of sodium ethoxide (1.1 eq) in anhydrous toluene in a round-bottom flask under an inert atmosphere, add acetophenone (1.0 eq) dropwise at room temperature.
-
Heat the mixture to reflux and add ethyl isobutyrate (1.2 eq) dropwise over 30 minutes.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
| Reactant 1 | Reactant 2 | Base | Solvent | Typical Yield | Reference |
| Acetophenone | Ethyl isobutyrate | Sodium ethoxide | Toluene | Not specified | [1] |
B. Hypothetical Synthesis of this compound (α-Diketone)
While specific literature for this compound is unavailable, general methods for α-diketone synthesis can be proposed. A common and effective method is the oxidation of an α-methylene group adjacent to a carbonyl using selenium dioxide (SeO₂).[2][3][4]
Proposed Synthetic Pathway:
General Experimental Protocol: Selenium Dioxide Oxidation of a Ketone
This protocol is a general procedure and would require optimization for the specific substrate.
Materials:
-
Ketone (e.g., 1-Phenyl-5-methylhexan-1-one)
-
Selenium dioxide (SeO₂)
-
Dioxane or acetic acid
-
Reflux apparatus
-
Filtration setup
Procedure:
-
Dissolve the ketone (1.0 eq) in dioxane or acetic acid in a round-bottom flask.
-
Add selenium dioxide (1.1 eq) to the solution.
-
Heat the mixture to reflux and maintain for the required time (monitor by TLC).
-
Cool the reaction mixture and filter to remove the precipitated selenium metal.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the resulting α-diketone by column chromatography or crystallization.
| Oxidizing Agent | Substrate Type | Typical Yields | Reference |
| Selenium Dioxide | Ketones with α-methylene group | 51-95% for indolones | [5] |
| Chromium Trioxide on Kieselghur | α-Hydroxy ketones | 83-93% | [6] |
II. Applications of 5-Methyl-1-phenylhexane-1,3-dione in Organic Synthesis
β-Diketones are highly versatile intermediates, primarily due to their keto-enol tautomerism, which allows for a wide range of reactions.
A. Synthesis of Heterocyclic Compounds
A major application of 1,3-diketones is in the synthesis of various heterocyclic systems, which are prevalent in pharmaceuticals.[1]
1. Synthesis of Pyrazoles:
The reaction of a β-diketone with hydrazine or its derivatives yields pyrazoles.
Experimental Protocol: Pyrazole Synthesis
Materials:
-
5-Methyl-1-phenylhexane-1,3-dione
-
Hydrazine hydrate
-
Ethanol
-
Reflux apparatus
Procedure:
-
Dissolve 5-Methyl-1-phenylhexane-1,3-dione (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction to room temperature, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyrazole derivative.
2. Synthesis of Isoxazoles:
The reaction with hydroxylamine leads to the formation of isoxazoles.
Experimental Protocol: Isoxazole Synthesis
Materials:
-
5-Methyl-1-phenylhexane-1,3-dione
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol/water
-
Stirring apparatus
Procedure:
-
Dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a mixture of ethanol and water.
-
Add 5-Methyl-1-phenylhexane-1,3-dione (1.0 eq) to the solution and stir at room temperature.
-
The reaction progress can be monitored by TLC. Stirring is typically continued for 12-24 hours.
-
Upon completion, the product may precipitate. If not, the solvent is partially removed, and the product is extracted with an organic solvent.
-
Wash, dry, and concentrate the organic extracts. Purify the residue by column chromatography or recrystallization.
B. Use as Ligands in Catalysis
The enolate form of β-diketones acts as an excellent bidentate ligand for a wide range of metal ions. These metal complexes can be employed as catalysts in various organic transformations.[1]
General Remarks on Ligand Synthesis: The synthesis of metal-diketonate complexes typically involves the reaction of the β-diketone with a metal salt in the presence of a base to deprotonate the diketone. The choice of metal, solvent, and reaction conditions depends on the desired complex.
III. Concluding Remarks
While this compound remains a synthetically elusive target in the current literature, its isomer, 5-Methyl-1-phenylhexane-1,3-dione, stands out as a versatile and valuable building block in organic synthesis. Its straightforward preparation and rich reactivity make it a key intermediate for the construction of complex molecules, particularly in the realm of heterocyclic chemistry and catalysis. The general synthetic strategies for α-diketones presented herein may provide a foundation for future investigations into the synthesis and applications of the 1,2-dione isomer. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic goals.
References
- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. organic chemistry - Why doesn't the SeO2 oxidation of ketones stop at the hydroxyketone stage? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Application Notes and Protocols for 5-Methyl-1-phenylhexane-1,2-dione as a Research Tool
Disclaimer: Direct experimental data and established research applications for 5-Methyl-1-phenylhexane-1,2-dione are limited in the current scientific literature. The following application notes and protocols are based on the well-documented reactivity of analogous α-ketoaldehydes and 1,2-dicarbonyl compounds, particularly phenylglyoxal, which is widely used for the chemical modification of arginine residues in proteins. Researchers should validate these protocols for their specific experimental context.
Introduction
This compound is a dicarbonyl compound featuring a phenyl group adjacent to a vicinal diketone.[1] This structural motif, particularly the 1,2-dicarbonyl group, is highly reactive and serves as a valuable tool in biochemical and pharmacological research.[2][3] The primary application of analogous compounds, such as phenylglyoxal, is the specific chemical modification of arginine residues in proteins.[4][5][6] This reactivity allows for the investigation of protein structure, enzyme mechanisms, and protein-ligand interactions.[7][8]
The α-oxoaldehyde functionality can also react with other nucleophilic residues, but the reaction with the guanidinium group of arginine is particularly rapid and stable under mild conditions, making it a relatively specific modification agent.[9] This document provides an overview of the potential applications of this compound as a research tool, along with detailed protocols for its use in protein modification studies.
Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | [10] |
| Molecular Weight | 204.26 g/mol | [10] |
| Appearance | Expected to be a liquid or low-melting solid | N/A |
| Solubility | Soluble in common organic solvents; aqueous solubility may be limited | [5] |
Applications in Research
-
Identification of Essential Arginine Residues in Enzymes: By modifying arginine residues and observing a concomitant loss of enzymatic activity, researchers can infer the importance of these residues in catalysis or substrate binding.[4][7]
-
Probing Protein-Protein and Protein-Nucleic Acid Interactions: Modification of arginine residues at interaction interfaces can disrupt binding, providing evidence for the role of these residues in complex formation.[8]
-
Fluorescent Labeling and Visualization: Derivatives of 1,2-dicarbonyl compounds can be synthesized with fluorescent tags, allowing for the visualization of protein localization and citrullination events.[11]
-
Cross-linking Studies: Bifunctional dicarbonyl reagents can be used to cross-link interacting proteins or subunits of a protein complex.
Experimental Protocols
Protocol 1: General Procedure for Protein Modification with this compound
This protocol describes a general method for the modification of arginine residues in a purified protein sample.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., 50 mM HEPES, pH 8.0)
-
This compound stock solution (100 mM in DMSO or ethanol)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or desalting columns
-
Bradford assay reagent for protein quantification
-
Enzyme activity assay reagents (if applicable)
Procedure:
-
Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add the this compound stock solution to the protein solution to achieve a final concentration typically ranging from 1 mM to 20 mM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture at room temperature (25°C) for 1-4 hours. The reaction time may need to be optimized.
-
To stop the reaction, add the quenching solution to a final concentration of 100 mM.
-
Remove excess reagent by dialysis against a suitable buffer or by using a desalting column.
-
Determine the protein concentration of the modified sample using the Bradford assay.
-
Assess the extent of modification by mass spectrometry (looking for a mass shift corresponding to the addition of the dicarbonyl compound) or by amino acid analysis.
-
If studying an enzyme, measure the residual enzymatic activity compared to an unmodified control.
Protocol 2: Identification of Modified Arginine Residues by Mass Spectrometry
This protocol outlines the workflow for identifying the specific arginine residues modified by this compound.
Materials:
-
Modified and unmodified protein samples from Protocol 1
-
Trypsin (proteomics grade)
-
Digestion buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0)
-
Reduction and alkylation reagents (DTT and iodoacetamide)
-
C18 solid-phase extraction (SPE) cartridges
-
Mass spectrometer (e.g., LC-MS/MS system)
Procedure:
-
Denature, reduce, and alkylate both the modified and unmodified protein samples.
-
Digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptide mixtures using C18 SPE cartridges.
-
Analyze the peptide mixtures by LC-MS/MS.
-
Search the MS/MS data against the protein sequence, including a variable modification on arginine residues corresponding to the mass of this compound.
-
Compare the results from the modified and unmodified samples to identify the sites of modification.
Visualizations
Caption: Workflow for protein modification and analysis.
Caption: Inhibition of enzyme activity by arginine modification.
References
- 1. Dicarbonyl - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylglyoxal - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemical modification of bovine pancreatic deoxyribonuclease with phenylglyoxal--the involvement of Arg-9 and Arg-41 in substrate binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The reactions of phenylglyoxal and related reagents with amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 11. Seeing Citrulline: Development of a phenylglyoxal-based probe to visualize protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
experimental protocol for 5-Methyl-1-phenylhexane-1,2-dione
Application Notes and Protocols for Phenylhexane Diones
A Note to the Researcher: Extensive literature searches did not yield specific experimental protocols or application data for 5-Methyl-1-phenylhexane-1,2-dione. The information presented herein is based on established methodologies for the synthesis, analysis, and biological investigation of structurally related α-diketones (1,2-diones) and β-diketones (1,3-diones). The protocols provided are general and may require optimization for specific substrates. The data for the known isomer, 5-Methyl-1-phenylhexane-1,3-dione, is included where available to provide a relevant point of reference.
Introduction to Phenylhexane Diones
Diketones are organic compounds containing two carbonyl groups. Their reactivity and biological activity are largely determined by the relative positions of these carbonyl groups. α-Diketones, or 1,2-diones, are known for their electrophilicity and are used in the synthesis of various heterocyclic compounds. β-Diketones, or 1,3-diones, can exist in keto-enol tautomeric forms, which allows them to act as potent chelating agents for metal ions and to participate in a variety of biological interactions, including enzyme inhibition.[1][2] The phenylhexane dione scaffold, therefore, presents an interesting target for medicinal chemistry and drug development due to the combined structural features of a lipophilic hexane chain and an aromatic phenyl group.
Synthesis of Phenylhexane Diones
The synthesis of α- and β-diketones requires distinct chemical strategies. Below are general protocols for each class of compound.
Protocol 1: Synthesis of α-Diketones via Oxidation of an Alkyne
A common method for synthesizing α-diketones is the oxidation of a corresponding internal alkyne.[3][4] This protocol is a general representation of a one-pot procedure involving hydration and subsequent oxidation.[4]
Materials:
-
1-phenyl-5-methylhex-1-yne (or other suitable alkyne)
-
Dimethyl sulfoxide (DMSO)
-
A Brønsted acid (e.g., H2SO4)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Deionized water
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve the alkyne (1 equivalent) in a suitable organic solvent in a round-bottom flask.
-
Add a catalytic amount of a Brønsted acid.
-
Add an excess of DMSO, which will also act as the oxidant.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with deionized water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis of 5-Methyl-1-phenylhexane-1,3-dione via Claisen Condensation
The synthesis of β-diketones is often achieved through a Claisen condensation between an ester and a ketone.[5][6] For 5-Methyl-1-phenylhexane-1,3-dione, this would involve the reaction of an acetophenone derivative with an ester of 3-methylbutanoic acid.[7]
Materials:
-
Acetophenone
-
Ethyl isobutyrate (or a related ester)
-
Strong base (e.g., sodium ethoxide)
-
Anhydrous ethanol
-
Aqueous acid (e.g., sulfuric acid or phosphoric acid) for workup[5]
-
Standard glassware for reflux and extraction
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the acetophenone (1 equivalent) to the base solution and stir.
-
Add the ethyl isobutyrate (1 equivalent) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with aqueous acid to neutralize the enolate and any remaining base.[5]
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the resulting β-diketone by vacuum distillation or column chromatography.
Analytical Characterization Protocols
The synthesized diketones should be characterized to confirm their structure and purity.
Protocol 3: High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of organic compounds. For aldehydes and ketones, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is a common practice to enhance UV detection.[8][9]
Instrumentation and Conditions:
| Parameter | Setting |
|---|---|
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[10] |
| Mobile Phase | Isocratic or gradient elution with acetonitrile and water[11] |
| Flow Rate | 1.0 mL/min[9] |
| Detection | UV at 360 nm (for DNPH derivatives)[8] |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a stock solution of the diketone in a suitable solvent (e.g., acetonitrile).
-
If derivatizing, react the diketone with an acidic solution of DNPH.
-
Prepare a series of dilutions for calibration.
-
Inject the standards and the sample onto the HPLC system.
-
Analyze the resulting chromatograms to determine the retention time and purity of the compound.
Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for structural elucidation. For diketones, ¹H and ¹³C NMR are used to identify the chemical environment of the protons and carbons, respectively. β-Diketones will show characteristic signals for the enolic proton and the carbons involved in the keto-enol tautomerism.[1][12]
Sample Preparation:
-
Dissolve 5-10 mg of the purified diketone in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
Expected Spectral Features:
-
¹H NMR: Signals corresponding to the aromatic protons of the phenyl group, the aliphatic protons of the hexane chain, and for β-diketones, a characteristic downfield signal for the enolic proton.
-
¹³C NMR: Resonances for the carbonyl carbons (typically >190 ppm), aromatic carbons, and aliphatic carbons.
Protocol 5: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electrospray ionization (ESI) is a soft ionization technique suitable for these molecules.[13][14]
Procedure:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).
-
Infuse the sample into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode.
Expected Fragmentation Patterns:
-
α-Diketones: Susceptible to cleavage between the two carbonyl groups.
-
β-Diketones: Fragmentation is influenced by the keto-enol tautomerism, often showing characteristic losses of small molecules.[15]
Table 1: Representative Mass Spectrometry Fragmentation for Diketones
| Compound Type | Key Fragmentation Pathways | Reference |
|---|---|---|
| Aliphatic Aldehydes and Ketones | α-cleavage, inductive cleavage, McLafferty rearrangement | [16] |
| β-Diketones | Fragmentation patterns are distinct for keto and enol tautomers |[15] |
Application Notes: Potential Biological Activity
While no specific biological activity has been reported for this compound, related diketone structures have shown a range of biological effects.
Enzyme Inhibition
β-Diketones are known inhibitors of various enzymes, often through chelation of metal ions in the active site.[2] A notable example is the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in tyrosine metabolism and a target for herbicides.[17][18] The β-diketone moiety can chelate the ferrous ion in the enzyme's active site, leading to inhibition.[18]
Protocol 6: In Vitro HPPD Inhibition Assay
This protocol is a general guideline for assessing the inhibitory potential of a compound against HPPD.
Materials:
-
Purified HPPD enzyme
-
Substrate: 4-hydroxyphenylpyruvate (HPP)
-
Cofactor: Ascorbate
-
Assay buffer (e.g., phosphate buffer, pH 7.0)
-
Test compound (5-Methyl-1-phenylhexane-1,3-dione or other diketone)
-
Spectrophotometer or oxygen electrode to monitor the reaction
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a reaction vessel (e.g., a cuvette), add the assay buffer, ascorbate, and the HPPD enzyme.
-
Add varying concentrations of the test compound and incubate for a short period.
-
Initiate the reaction by adding the substrate, HPP.
-
Monitor the rate of reaction by measuring the consumption of oxygen with an oxygen electrode or by following the formation of the product, homogentisate, spectrophotometrically.
-
Calculate the percentage of inhibition at each concentration of the test compound and determine the IC₅₀ value.
Visualizations
Synthesis Workflows
Caption: General synthetic routes to α- and β-diketones.
HPPD Inhibition Pathway
Caption: Mechanism of HPPD enzyme inhibition by a β-diketone.
References
- 1. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 4. Practical method for transforming alkynes into alpha-diketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Claisen condensation - Wikipedia [en.wikipedia.org]
- 6. Claisen Condensation [organic-chemistry.org]
- 7. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 8. auroraprosci.com [auroraprosci.com]
- 9. epa.gov [epa.gov]
- 10. agilent.com [agilent.com]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. lupinepublishers.com [lupinepublishers.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. files.core.ac.uk [files.core.ac.uk]
- 16. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 17. p-Hydroxyphenylpyruvate dioxygenase is a herbicidal target site for beta-triketones from Leptospermum scoparium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Survey on the Recent Advances in 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition by Diketone and Triketone Derivatives and Congeneric Compounds: Structural Analysis of HPPD/Inhibitor Complexes and Structure-Activity Relationship Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-1-phenylhexane-1,2-dione in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 5-Methyl-1-phenylhexane-1,2-dione in medicinal chemistry, focusing on its evaluation as a potential therapeutic agent. The protocols detailed below are based on established methodologies for assessing the biological activity of related α-diketone and phenyl-containing compounds.
Introduction
This compound is an organic compound featuring an α-diketone functional group and a phenyl moiety. The α-diketone scaffold is a recognized pharmacophore present in various biologically active molecules, exhibiting a range of activities including anticancer, anti-inflammatory, and enzyme inhibitory properties. The reactivity of the adjacent carbonyl groups allows for interactions with biological macromolecules, making this class of compounds an interesting subject for medicinal chemistry research. These notes outline protocols for the synthesis and biological evaluation of this compound to explore its therapeutic potential.
Potential Therapeutic Applications and Screening Protocols
Based on the known biological activities of structurally related diketone compounds, this compound is a candidate for screening in several key therapeutic areas.
Anticancer Activity
The cytotoxic potential of diketone-containing compounds against various cancer cell lines has been documented. The proposed mechanism often involves the induction of apoptosis or cell cycle arrest.
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HT-29 [colon])
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (synthesized or purchased)
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Table 1: Representative Cytotoxicity Data for Dioxo Compounds Against Cancer Cell Lines
| Compound/Extract | Cell Line | IC50 Value | Reference |
| Fraction 1 from P. tinctorum (containing 5-methyl-1,3-benzenediol derivative) | MCF-7 | 1.2 µg/mL | [1] |
| Fraction 1 from P. tinctorum | HeLa | 2.3 µg/mL | [1] |
| Fraction 1 from P. tinctorum | HepG2 | 2.5 µg/mL | [1] |
| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol | MCF-7 | 52 nM | [2] |
| 5-((2H-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol | MDA-MB-231 | 74 nM | [2] |
| Compound 4e (2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative) | MCF-7 | 9 µM | [3] |
| Compound 4f (2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative) | SK-MEL-28 | 7.8 µM | [3] |
Anti-inflammatory Activity
α-Diketones have been investigated for their potential to modulate inflammatory pathways, often by inhibiting key enzymes or transcription factors involved in the inflammatory response.
This protocol measures the ability of this compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM medium supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (for NO measurement)
-
Dexamethasone (positive control)
-
96-well plates
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in complete DMEM medium. Seed the cells into 96-well plates at a density of 5 × 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group).
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
-
Nitric Oxide Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to the supernatant and incubate for 10 minutes at room temperature.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
A standard curve using sodium nitrite is prepared to quantify the NO concentration.
-
-
Cell Viability: Perform an MTT assay on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Analysis: Calculate the percentage of inhibition of NO production compared to the LPS-stimulated control.
Table 2: Representative Anti-inflammatory Activity of Small Molecules
| Compound | Assay | Target/Mechanism | IC50/Inhibition | Reference |
| Imidazolidin-2,5-dione derivative (86b) | COX-2 Inhibition | COX-2 | 0.0003 µM | [4] |
| Pyridazin-3(2H)-one derivative (57a) | Carrageenan-induced paw edema | Anti-inflammatory | 65% inhibition | [4] |
| Ferrocenyl(piperazine-1-yl)methanone derivative (4i) | NO Production in RAW264.7 cells | TLR4/NF-κB pathway | 7.65 µM | [5] |
Enzyme Inhibition
The electrophilic nature of the α-diketone moiety makes it a potential inhibitor of various enzymes, particularly those with nucleophilic residues in their active sites.
This protocol provides a general framework for assessing the inhibitory activity of this compound against a target enzyme. The specific substrate and detection method will vary depending on the enzyme of interest (e.g., proteases, kinases, oxidoreductases).
Materials:
-
Target enzyme
-
Specific substrate for the enzyme
-
Assay buffer (optimized for the enzyme)
-
This compound
-
Known inhibitor of the enzyme (positive control)
-
96-well plate (UV-transparent or opaque, depending on the detection method)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.
-
Pre-incubation: Incubate the enzyme with the test compound for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to each well.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor). Determine the IC50 value from the dose-response curve.
Synthesis Protocol
The synthesis of this compound can be achieved through various organic synthesis routes. A plausible method involves the oxidation of the corresponding α-hydroxy ketone.
Protocol 3.1: Synthesis via Oxidation of an α-Hydroxy Ketone
Step 1: Synthesis of 1-hydroxy-5-methyl-1-phenylhexan-2-one This intermediate can be prepared via a Grignard reaction between isovaleraldehyde and phenylmagnesium bromide, followed by oxidation of the resulting secondary alcohol.
Step 2: Oxidation to this compound A mild oxidizing agent is used to convert the α-hydroxy ketone to the α-diketone.
Materials:
-
1-hydroxy-5-methyl-1-phenylhexan-2-one
-
Dess-Martin periodinane (DMP) or other suitable oxidizing agent
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Sodium thiosulfate solution
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-hydroxy-5-methyl-1-phenylhexan-2-one in DCM in a round-bottom flask.
-
Add Dess-Martin periodinane to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution and sodium thiosulfate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Visualizations
Caption: Workflow for MTT cytotoxicity assay.
Caption: Hypothetical anti-inflammatory signaling pathway.
Conclusion
This compound represents a scaffold with potential for development in medicinal chemistry. The protocols provided herein offer a starting point for the systematic evaluation of its biological activities. Further studies, including mechanism of action elucidation and structural optimization, will be crucial in determining its therapeutic value. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental setup and research goals.
References
- 1. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer [mdpi.com]
- 3. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening and Cellular Characterization of 5-Methyl-1-phenylhexane-1,2-dione, a Novel Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive framework for the development of assays to identify and characterize the biological activity of 5-Methyl-1-phenylhexane-1,2-dione. We hypothesize that this novel α-dicarbonyl compound is an inhibitor of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes and a key target in oncology. This application note details protocols for a primary biochemical fluorescence polarization (FP) assay for high-throughput screening against MEK1 kinase and a secondary cell-based Western blot assay to validate its mechanism of action in a cellular environment.
Introduction to this compound and the MAPK Pathway
This compound is a small molecule characterized by an α-dicarbonyl moiety, a structural feature often associated with enzymatic inhibition. Its therapeutic potential is unexplored. The MAPK signaling cascade is a highly conserved pathway that transduces extracellular signals to intracellular responses, regulating fundamental cellular processes such as proliferation, differentiation, survival, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many human cancers, making its components, such as the kinase MEK1, attractive targets for therapeutic intervention. This application note outlines a strategy to test the hypothesis that this compound acts as an inhibitor of MEK1 within this pathway.
Caption: Hypothetical MAPK signaling pathway with MEK1 inhibition.
Experimental Workflow Overview
The assay development strategy employs a two-tiered approach. A primary, high-throughput biochemical assay is used to screen for direct inhibitors of the target enzyme, MEK1. Hits from the primary screen are then validated in a secondary, lower-throughput cell-based assay to confirm on-target activity and assess cellular potency.
Application Notes and Protocols for 5-Methyl-1-phenylhexane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-1-phenylhexane-1,2-dione was found. The following information is based on the general properties and hazards of alpha-diketones and structurally similar compounds. It is imperative to handle this compound with extreme caution and to perform a thorough risk assessment before use.
Introduction
This compound is an alpha-diketone with potential applications in organic synthesis and medicinal chemistry. As with many diketones, particularly those with aromatic groups, this compound may exhibit reactivity and potential instability, necessitating careful handling and storage procedures to ensure the safety of laboratory personnel and the integrity of the compound. This document provides detailed protocols for the safe handling, storage, and disposal of this compound, based on the known characteristics of similar chemical structures.
Physicochemical Data
Limited experimental data is available for this compound. The following table summarizes computed and expected properties based on its isomers and related compounds.
| Property | Value | Source/Notes |
| Molecular Formula | C₁₃H₁₆O₂ | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| Appearance | Likely a liquid or low-melting solid | Inferred from similar compounds |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Expected to be soluble in organic solvents | Inferred from structure |
| Stability | Potentially unstable, especially under prolonged storage.[1] | Aromatic alpha-diketones are known to be generally unstable.[1] |
Safety and Handling Precautions
Alpha-diketones are known to be reactive and may pose health risks. They can act as electrophiles and may react with biological nucleophiles.[2] Therefore, stringent safety measures are required.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves before use and dispose of them properly after handling.
-
Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, consider an apron or chemical-resistant suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If aerosols or vapors are likely to be generated, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
3.2. Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Eyewash Station and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.
3.3. General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling the compound, even if gloves were worn.
Experimental Protocols
4.1. Receiving and Unpacking
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat, eye protection) before opening the package.
-
Open the package in a chemical fume hood.
-
Verify that the compound received is the one ordered and that the label is intact and legible.
-
Affix a label with the date of receipt and the intended user's name.
4.2. Aliquoting and Weighing
-
Perform all aliquoting and weighing operations within a chemical fume hood.
-
Use a dedicated, clean spatula and weighing vessel.
-
If the compound is a solid, handle it gently to avoid creating dust.
-
If it is a liquid, use a calibrated pipette with a disposable tip.
-
Close the primary container tightly immediately after use.
4.3. In Case of a Spill
-
Evacuate the immediate area.
-
If the spill is large or you are unsure how to handle it, contact your institution's environmental health and safety (EHS) department.
-
For small spills, and if you are trained to do so, wear appropriate PPE and contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup should be disposed of as hazardous waste.
Storage and Stability
Aromatic alpha-diketones have been reported to be unstable upon storage.[1]
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator or freezer is recommended for long-term storage.
-
Inert Atmosphere: For long-term stability, consider storing under an inert atmosphere (e.g., argon or nitrogen).
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong reducing agents.
-
Labeling: The storage container should be clearly labeled with the compound name, date of receipt, and any known hazards.
Disposal
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for hazardous chemical waste. Do not dispose of it down the drain.
Visualizations
References
- 1. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diacetyl and related flavorant α-Diketones: Biotransformation, cellular interactions, and respiratory-tract toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-Methyl-1-phenylhexane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-1-phenylhexane-1,2-dione is a diketone compound with potential applications in various biological and chemical fields. Its structural features suggest the possibility of interactions with biological molecules, which may influence enzyme activity and cellular pathways. Preliminary research on similar diketone structures indicates potential cytotoxic effects on cancer cells and the ability to modulate metabolic pathways.[1]
These application notes provide a generalized framework for determining the appropriate dosage of this compound for in vitro studies, a critical first step in preclinical research. The protocols outlined below are designed to establish a baseline for cytotoxicity and to guide subsequent mechanistic studies.
Quantitative Data Summary
As there is limited published data on the specific in vitro dosage for this compound, a dose-response experiment is the first essential step. The following table is a template for presenting the data that would be generated from such an experiment to determine the half-maximal inhibitory concentration (IC₅₀).
| Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 4.2 |
| 1 | 95.3 ± 3.8 |
| 5 | 82.1 ± 5.1 |
| 10 | 65.7 ± 4.5 |
| 25 | 48.9 ± 3.9 |
| 50 | 23.4 ± 2.7 |
| 100 | 8.1 ± 1.5 |
This is example data and should be replaced with experimental results.
Experimental Protocols
Protocol 1: Determination of IC₅₀ using MTT Assay
This protocol describes how to determine the concentration of this compound that inhibits 50% of cell viability in a selected cell line.
Materials:
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cell line to ~80% confluency.
-
Trypsinize and resuspend the cells in a complete medium.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration).
-
-
Cell Treatment:
-
After 24 hours of incubation, remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells.
-
-
Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
Experimental Workflow
Caption: Workflow for determining the IC₅₀ of this compound.
Hypothetical Signaling Pathway
Given that diketones may interfere with cellular metabolism and signaling, a potential area of investigation could be the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
The provided protocols offer a foundational approach for the in vitro characterization of this compound. Determining the IC₅₀ is a crucial first step for understanding the compound's potency and for selecting appropriate concentrations for further mechanistic studies. Subsequent investigations could explore its effects on specific cellular processes such as apoptosis, cell cycle progression, and key signaling pathways like the MAPK/ERK cascade to elucidate its mechanism of action.
References
Application Note: Quantitative Analysis of 5-Methyl-1-phenylhexane-1,2-dione using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a proposed method for the sensitive and selective quantitative analysis of 5-Methyl-1-phenylhexane-1,2-dione in a biological matrix (e.g., plasma) using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection. Representative quantitative data is provided to illustrate the potential performance of the method. This method is intended as a starting point and requires full validation for specific applications.
Introduction
This compound is an organic compound featuring a diketone structure. Compounds of this class are of interest in medicinal chemistry and drug development due to their potential biological activities and use as synthetic intermediates. Accurate quantification of such molecules in complex biological matrices is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the premier technique for bioanalytical assays.[1] This document outlines a comprehensive protocol for the analysis of this compound, leveraging reversed-phase chromatography for separation and tandem mass spectrometry for detection.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Stable Isotope Labeled Internal Standard (SIL-IS), e.g., 5-Methyl-1-(phenyl-d5)-hexane-1,2-dione (recommended)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Control Matrix (e.g., Human Plasma, K2-EDTA)
Sample Preparation Protocol
A protein precipitation method is employed for its simplicity and efficiency in removing high-abundance proteins from plasma samples.[2]
-
Spiking: Aliquot 50 µL of blank plasma into a 1.5 mL microcentrifuge tube. Spike with 5 µL of the appropriate standard or quality control (QC) working solution.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution to all samples, including calibration standards, QCs, and unknown samples.
-
Precipitation: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube to precipitate proteins.
-
Vortexing: Vortex mix all tubes for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Dilution: Add 100 µL of ultrapure water with 0.1% formic acid to the supernatant.
-
Injection: Seal the plate or vials and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC)
The separation is based on reversed-phase chromatography, which is ideal for separating hydrophobic small molecules.[3][4]
| Parameter | Recommended Condition |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS)
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 205.12 (Calculated for [C13H16O2+H]+) |
| Product Ions (Q3) | m/z 105.03 (Quantifier, Phenylcarbonyl fragment), m/z 77.04 (Qualifier, Phenyl fragment) |
| Internal Standard | Precursor: m/z 210.15 ([M+5+H]+); Product: m/z 110.06 |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 3500 V |
| Collision Energy (CE) | To be optimized (start at 20 eV for quantifier, 35 eV for qualifier) |
Data Presentation (Example Data)
The following tables summarize the expected performance characteristics of a fully validated assay. These values are for illustrative purposes and represent typical acceptance criteria in bioanalytical method validation.[5][6]
Table 1: Calibration Curve Parameters
| Parameter | Value |
|---|---|
| Regression Model | Linear |
| Weighting | 1/x² |
| Correlation (r²) | > 0.995 |
| Range | 1 - 1000 ng/mL |
Table 2: Precision and Accuracy
| QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15% | ± 15% | < 20% | ± 20% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Mid | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Table 3: Sensitivity
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL |
Visualization
Experimental Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample receipt to final reporting.
References
- 1. rsc.org [rsc.org]
- 2. A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 4. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Quantitative Assays | Department of Chemistry Mass Spectrometry Core Laboratory [mscore.web.unc.edu]
- 6. resolian.com [resolian.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Methyl-1-phenylhexane-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Methyl-1-phenylhexane-1,2-dione.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two key stages: synthesis of the precursor ketone (5-Methyl-1-phenylhexane-1-one) and its subsequent oxidation to the desired 1,2-dione.
Problem 1: Low or No Yield of 5-Methyl-1-phenylhexane-1-one (Precursor)
-
Possible Cause 1 (Friedel-Crafts Acylation): Incomplete reaction or side reactions.
-
Solution: Ensure anhydrous conditions, as Lewis acids like AlCl₃ are highly sensitive to moisture. Use freshly distilled benzene and 5-methylhexanoyl chloride. Consider increasing the reaction time or temperature gradually. Verify the quality and quantity of the Lewis acid.
-
-
Possible Cause 2 (Grignard Reaction): Low reactivity of the Grignard reagent or side reactions.
-
Solution: Ensure all glassware is flame-dried and the solvent (e.g., anhydrous ether or THF) is free of water. Use high-quality magnesium turnings. Titrate the Grignard reagent before use to determine its exact concentration. Add the benzaldehyde slowly at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction. Subsequent oxidation of the secondary alcohol to the ketone is a necessary step.
-
Problem 2: Low Yield or Incomplete Conversion during Oxidation to this compound
-
Possible Cause 1: Insufficient oxidation.
-
Solution: Increase the equivalents of selenium dioxide (SeO₂). Ensure the reaction temperature is optimal for the Riley oxidation (typically reflux in a solvent like dioxane). Prolong the reaction time and monitor the progress by TLC.
-
-
Possible Cause 2: Over-oxidation or side reactions.
-
Solution: Avoid excessively high temperatures or prolonged reaction times, which can lead to the cleavage of the dione. Use a slight excess of SeO₂ rather than a large excess. The use of a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide can sometimes offer better control.
-
-
Possible Cause 3: Difficulty in separating the product from selenium byproducts.
-
Solution: After the reaction, the black selenium precipitate should be thoroughly removed by filtration, often through a pad of Celite. The crude product can be further purified by column chromatography on silica gel. Washing the organic layer with a sodium thiosulfate solution can also help remove residual selenium species.
-
Problem 3: Formation of Multiple Products
-
Possible Cause: Oxidation at other positions or side reactions.
-
Solution: The Riley oxidation is generally selective for the α-methylene position of the ketone. However, if other reactive sites are present, they might also be oxidized. Confirm the structure of the starting material. Optimize the reaction conditions (temperature, solvent) to favor the desired oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound? A1: A common and effective method is the oxidation of the precursor ketone, 5-Methyl-1-phenylhexane-1-one, using selenium dioxide. This reaction is known as the Riley oxidation.
Q2: How can I synthesize the precursor, 5-Methyl-1-phenylhexane-1-one? A2: There are two primary routes:
-
Friedel-Crafts Acylation: Reacting benzene with 5-methylhexanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
-
Grignard Reaction: Reacting a Grignard reagent derived from isobutyl bromide with benzaldehyde to form a secondary alcohol, which is then oxidized to the ketone using an oxidant like pyridinium chlorochromate (PCC) or a Swern oxidation.
Q3: What are the key parameters to control for a successful Riley oxidation? A3: The key parameters include the stoichiometry of selenium dioxide, reaction temperature, and reaction time. It is crucial to use a suitable solvent, such as dioxane or acetic acid, and to maintain a consistent temperature, often at reflux.
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). The disappearance of the starting ketone spot and the appearance of a new, typically more polar, product spot indicates the progression of the reaction.
Q5: What are the safety precautions when working with selenium dioxide? A5: Selenium dioxide is highly toxic and should be handled with extreme care in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: Optimization of Riley Oxidation for this compound Synthesis (Representative Data)
| Entry | Equivalents of SeO₂ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.1 | Dioxane | 100 | 12 | 65 |
| 2 | 1.5 | Dioxane | 100 | 12 | 78 |
| 3 | 2.0 | Dioxane | 100 | 12 | 82 |
| 4 | 1.5 | Acetic Acid | 110 | 10 | 75 |
| 5 | 1.5 | Dioxane | 80 | 24 | 55 |
Note: This data is representative and may require further optimization for specific experimental setups.
Experimental Protocols
Protocol 1: Synthesis of 5-Methyl-1-phenylhexane-1-one via Friedel-Crafts Acylation
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (5 eq) at 0 °C, add 5-methylhexanoyl chloride (1.0 eq) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Pour the reaction mixture slowly onto crushed ice with concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation or column chromatography to yield 5-Methyl-1-phenylhexane-1-one.
Protocol 2: Synthesis of this compound via Riley Oxidation
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-Methyl-1-phenylhexane-1-one (1.0 eq) in dioxane.
-
Add selenium dioxide (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for 12 hours.
-
Cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.
-
Filter the mixture through a pad of Celite to remove the selenium precipitate.
-
Dilute the filtrate with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for yield optimization.
Caption: Relationship between reaction parameters and outcomes.
Technical Support Center: Purification of 5-Methyl-1-phenylhexane-1,2-dione
This guide provides troubleshooting advice and frequently asked questions regarding the purification of 5-Methyl-1-phenylhexane-1,2-dione.
Important Note on Isomers: The target compound, this compound (an α-diketone), is a specific isomer. Much of the available literature details the purification of the related β-diketone, 5-Methyl-1-phenylhexane-1,3-dione. While the general principles of purification such as chromatography and recrystallization are applicable to both, α-diketones can exhibit unique stability challenges.[1] This guide incorporates purification strategies for both general diones and specific considerations for the potentially more sensitive 1,2-dione structure.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary methods for purifying this compound?
The most effective purification methods for diones are recrystallization and column chromatography. For high-purity analytical or small-scale preparative work, High-Performance Liquid Chromatography (HPLC) can also be utilized.[2] The choice depends on the nature of the impurities, the scale of the experiment, and the physical state of the crude product (solid vs. oil).
Q2: My compound appears to be degrading during purification. What causes this and how can I prevent it?
α-Diketones can be sensitive and prone to decomposition, especially during prolonged purification steps like chromatography.[1]
-
Instability in Solution: Some diones are unstable in the presence of oxygen or water.[3]
-
Temperature Sensitivity: α-Ketoacyl compounds have shown decreased stability at higher temperatures.[4]
-
Silica Gel Acidity: Standard silica gel is slightly acidic, which can catalyze the degradation of sensitive compounds.
-
Light Sensitivity: Similar compounds can be photosensitive.
Troubleshooting Steps:
-
Use an Inert Atmosphere: If possible, conduct purification steps under a nitrogen or argon atmosphere.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Avoid High Temperatures: Concentrate solutions at reduced pressure (rotary evaporator) with a low-temperature water bath. Avoid excessive heating during recrystallization.
-
Neutralize Silica: For column chromatography, consider using silica gel that has been pre-treated with a base like triethylamine (e.g., by adding 0.1-1% triethylamine to your eluent) to neutralize its acidity.[5]
-
Minimize Time: Do not let the compound sit on a chromatography column or in solution for extended periods.
Q3: I am struggling with recrystallization. How do I choose the right solvent?
The key is to find a solvent (or solvent pair) in which your compound is highly soluble when hot but poorly soluble when cold.[6]
-
"Like Dissolves Like": Since the target compound is a ketone with an aromatic ring, solvents of intermediate polarity are a good starting point. Acetone, ethyl acetate, toluene, or ethanol could be effective.[7][8]
-
Solvent Pairs: A powerful technique is to use a solvent pair. Dissolve the crude product in a minimal amount of a "good" solvent (in which it is very soluble, e.g., dichloromethane or acetone). Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or water) at an elevated temperature until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.[9]
Q4: My flash column chromatography is providing poor separation. How can I improve it?
Poor separation is often due to an incorrect choice of mobile phase (eluent).
-
TLC First: Always develop a solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for a retention factor (Rf) of approximately 0.13 to 0.40 for your target compound to ensure good separation on the column.[10]
-
Adjusting Polarity: If your compound does not move from the baseline (Rf is too low), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., increase ethyl acetate in a hexane/ethyl acetate mixture). If your compound runs with the solvent front (Rf is too high), the eluent is too polar; increase the proportion of the non-polar solvent.[10]
-
Alternative Solvents: If you observe streaking or poor spot shape on the TLC plate, a different solvent system may be needed. For example, substituting ethyl acetate with acetone can sometimes improve peak shape for polar compounds due to better mass transfer kinetics.[11]
-
Dry Loading: If your crude product has poor solubility in the starting eluent, consider "dry loading." Dissolve your compound in a volatile solvent (like dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and load the resulting dry powder onto the top of your column.[10]
Q5: How can I confirm the purity and identity of my final product?
A combination of techniques is recommended:
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the purified compound.[12]
-
HPLC Analysis: Reverse-phase HPLC is an excellent method for assessing purity. A method for the 1,3-dione isomer uses a C18 column with a mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid.[2] This serves as a good starting point for developing a method for the 1,2-dione.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Melting Point: A sharp, defined melting point range is a good indicator of high purity for a solid compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent / Solvent System | Polarity | Notes |
|---|---|---|---|
| Recrystallization | Methanol or Ethanol | Polar | Good for moderately polar compounds.[6] |
| Toluene | Non-polar (Aromatic) | Effective for aromatic compounds.[7][13] | |
| Acetone / Water | Polar Pair | Dissolve in acetone, add water as anti-solvent.[9] | |
| Dichloromethane / Hexane | Polar/Non-polar Pair | A common and effective combination.[9] | |
| Ethyl Acetate / Heptane | Polar/Non-polar Pair | Another widely used system for compounds of intermediate polarity.[9] | |
| Flash Chromatography | Hexane / Ethyl Acetate | Non-polar / Polar | The standard system for compounds of intermediate polarity.[14] |
| Dichloromethane / Methanol | Polar / More Polar | Used for more polar compounds. Use <10% methanol to avoid dissolving silica.[14] |
| | Hexane / Acetone | Non-polar / Polar | Can provide better peak shape than ethyl acetate for some compounds.[11] |
Table 2: Starting Conditions for HPLC Purity Analysis (Based on 1,3-dione isomer)
| Parameter | Condition | Notes |
|---|---|---|
| Column | Reverse Phase (e.g., Newcrom R1 or other C18) | Standard for non-polar to moderately polar analytes.[2] |
| Mobile Phase | Acetonitrile / Water with Phosphoric Acid | A typical mobile phase for reverse-phase chromatography.[2] |
| Alternative Modifier | Formic Acid | Use in place of phosphoric acid for MS compatibility.[2] |
| Detection | UV (Wavelength determined by UV-Vis spectrum) | Aromatic ketones typically absorb strongly in the UV range. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing small amounts of your crude product (see Q3 and Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the compound. This should be done on a hot plate with gentle heating.[6]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask opening will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Chilling: Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Using TLC, identify a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.[10]
-
Column Packing: Securely pack a glass column with silica gel using the selected non-polar solvent (e.g., hexane). Ensure there are no air bubbles or cracks in the silica bed.
-
Sample Loading:
-
Liquid Load: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica bed.
-
Dry Load: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.[10]
-
-
Elution: Add the eluent to the column and apply positive pressure (using a pump or inert gas) to achieve a steady flow rate. Begin with a less polar solvent mixture and, if necessary, gradually increase the polarity (gradient elution) to elute your compound.[10]
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for common flash chromatography issues.
References
- 1. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Methyl-1-phenylhexane-1,3-dione | SIELC Technologies [sielc.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on the synthesis and stability of α-ketoacyl peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. img1.wsimg.com [img1.wsimg.com]
- 6. rubingroup.org [rubingroup.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. sorbtech.com [sorbtech.com]
- 11. biotage.com [biotage.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. youtube.com [youtube.com]
- 14. Chromatography [chem.rochester.edu]
Technical Support Center: 5-Methyl-1-phenylhexane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1-phenylhexane-1,2-dione. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is an alpha-diketone. Alpha-diketones are known to be versatile intermediates in organic synthesis. They are used in the synthesis of various heterocyclic compounds and as photoinitiators in polymer chemistry. While specific applications for this compound are not widely documented, its structural motifs suggest potential use in medicinal chemistry and materials science.
Q2: What are the general stability concerns for alpha-diketones like this compound?
Alpha-diketones can be susceptible to several degradation pathways:
-
Enolization: The presence of alpha-hydrogens makes them prone to enolization, which can lead to further reactions.
-
Sensitivity to pH: Both acidic and basic conditions can catalyze degradation reactions.
-
Photostability: Phenyl-substituted alpha-diketones can be sensitive to light, potentially leading to photodissociation.
-
Oxidation and Reduction: The diketone functionality can be susceptible to both oxidation and reduction, leading to the formation of various byproducts.
Q3: How should I store this compound?
Due to the potential sensitivity of alpha-diketones, the following storage conditions are recommended to minimize degradation:
-
Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C) or freezer (-20 °C).
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1][2]
-
Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[1]
-
Moisture: Keep in a tightly sealed container to protect from moisture, as water can participate in degradation reactions.
Troubleshooting Guides
Issue 1: Compound Degradation Observed During Storage or Reaction
Symptoms:
-
Change in color of the solid or solution.
-
Appearance of new spots on TLC or peaks in HPLC analysis.
-
Reduced yield in a chemical reaction.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Exposure to Air (Oxidation) | Handle the compound under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[3][4] Purge solvents with an inert gas before use. |
| Exposure to Light | Work in a fume hood with the sash down and lights off where possible. Use amber glassware or wrap reaction vessels in foil. |
| Inappropriate Temperature | Store the compound at the recommended low temperature and avoid repeated freeze-thaw cycles. For reactions, consider running them at lower temperatures if the protocol allows. |
| Presence of Acidic or Basic Impurities | Use high-purity, neutral solvents and reagents. If necessary, purify solvents and reagents before use. |
Issue 2: Inconsistent or Poor Results in Experiments
Symptoms:
-
Variable reaction yields.
-
Non-reproducible analytical data (NMR, HPLC).
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Compound Instability in Solution | Prepare solutions fresh before use. If solutions need to be stored, keep them at low temperature and protected from light. Consider conducting a time-course stability study in the relevant solvent. |
| Reaction with Solvent | Ensure the chosen solvent is inert to the alpha-diketone under the reaction conditions. Protic solvents may react with enol forms. |
| Incorrect Handling of Air/Moisture Sensitive Reagents | Use proper techniques for handling sensitive reagents, such as using dry syringes and needles, and maintaining a positive pressure of inert gas.[3][4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of this compound
This protocol provides a framework for evaluating the stability of the compound under various conditions.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffers of various pH (e.g., pH 4, 7, 9)
-
HPLC system with a UV detector
-
Constant temperature incubator/oven
-
Amber and clear glass vials
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each condition to be tested (e.g., different pH, temperature, light exposure), dilute the stock solution to a final concentration (e.g., 10 µg/mL) in the appropriate buffer or solvent in both amber and clear vials.
-
For temperature stability, place the vials in incubators set at different temperatures (e.g., 4 °C, 25 °C, 40 °C).
-
For photostability, expose the clear vials to a light source (e.g., a photostability chamber or ambient laboratory light) and keep the amber vials as dark controls.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration.
Data Analysis:
| Time (hours) | % Remaining (pH 4, 25°C, Dark) | % Remaining (pH 7, 25°C, Dark) | % Remaining (pH 9, 25°C, Dark) | % Remaining (pH 7, 4°C, Dark) | % Remaining (pH 7, 25°C, Light) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 24 |
Protocol 2: General Method for Synthesis of an Alpha-Diketone (Adapted for this compound)
This is a plausible synthetic route adapted from general methods for alpha-diketone synthesis.[5]
Reaction: Oxidation of the corresponding alpha-hydroxy ketone.
Materials:
-
1-Hydroxy-5-methyl-1-phenylhexane-2-one (precursor)
-
Dess-Martin periodinane (DMP) or other mild oxidizing agent
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate solution, saturated
-
Sodium thiosulfate solution, saturated
-
Magnesium sulfate, anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve 1-hydroxy-5-methyl-1-phenylhexane-2-one in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution and saturated sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 3: HPLC Purification and Analysis
A general reverse-phase HPLC method for the analysis and purification of alpha-diketones.
HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid
-
Gradient: A suitable gradient from, for example, 50% B to 100% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 10 µL
Visualizations
Caption: Troubleshooting workflow for compound degradation.
Caption: General experimental workflow.
References
troubleshooting 5-Methyl-1-phenylhexane-1,2-dione reactions
Welcome to the Technical Support Center for 5-Methyl-1-phenylhexane-1,2-dione reactions. This guide provides troubleshooting advice and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of this α-diketone.
Overview of Synthesis
The synthesis of this compound, an α-diketone, typically involves the oxidation of an α-methylene group adjacent to a carbonyl. A common and logical precursor is 5-methyl-1-phenylhexan-1-one. The direct oxidation of the benzylic C-H bond at the second carbon position is a primary strategy. However, this transformation can be susceptible to issues such as low yield, over-oxidation, and the formation of various side products. This guide will address these potential problems in a practical question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction to synthesize this compound is resulting in a very low yield. What are the common causes and solutions?
Answer: Low yields are a frequent issue in the oxidation of activated methylene groups. The problem can typically be traced to one of several factors:
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Suboptimal Oxidizing Agent: The choice of oxidant is critical. Strong oxidants like potassium permanganate can easily cleave the bond between the carbonyls, leading to benzoic acid. Milder, more selective reagents are often required.[1][2]
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, low temperature, or a deactivated oxidant.
-
Product Instability: α-Diketones can be labile, especially under harsh workup conditions (e.g., strong acid/base or high heat) or during purification on silica gel.[3]
-
Poor Reagent Quality: The oxidizing agent may have degraded over time. For instance, o-Iodoxybenzoic acid (IBX) can be sensitive to moisture.
Troubleshooting Steps:
-
Select an Appropriate Oxidant: Consider using selenium dioxide (SeO₂), which is classic for this transformation (Riley Oxidation), or o-Iodoxybenzoic acid (IBX), known for its mild and effective oxidation of α-methylene ketones to α-diketones.[4][5][6]
-
Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and solvent. For SeO₂ oxidations, solvents like dioxane or DMSO are common.[7] For IBX, DMSO or EtOAc at elevated temperatures can be effective.[5][8]
-
Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test its activity on a simpler, reliable substrate.
-
Modify Workup and Purification: Use a neutral workup. For purification, consider a rapid filtration through a plug of silica gel instead of prolonged column chromatography to minimize product decomposition.[5]
Q2: My final product is contaminated with a significant amount of benzoic acid. Why is this happening and how can I prevent it?
Answer: The formation of benzoic acid is a clear indication of over-oxidation. Strong oxidizing conditions can cause oxidative cleavage of the C1-C2 bond in the 1,2-dione product. This is a common side reaction, especially with powerful oxidants like permanganate or chromic acid.[2]
Solutions:
-
Switch to a Milder Oxidant: Reagents like SeO₂ or IBX are less prone to cause C-C bond cleavage compared to permanganate-based oxidants.[4][5]
-
Reduce Oxidant Stoichiometry: Use a stoichiometric amount (or a slight excess) of the oxidant. A large excess can promote over-oxidation.
-
Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating.
-
Monitor the Reaction Closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent further oxidation of the desired dione.
Q3: The reaction stalls and a significant amount of my starting ketone, 5-methyl-1-phenylhexan-1-one, remains. How can I improve the conversion rate?
Answer: Incomplete conversion is often related to reaction kinetics or reagent stoichiometry.
Potential Solutions:
-
Increase Oxidant Equivalents: You may be using an insufficient amount of the oxidizing agent. Try increasing the stoichiometry incrementally (e.g., from 1.1 eq to 1.5 eq). For some oxidants like IBX, using up to 3.0 equivalents might be necessary for diols, suggesting that higher amounts could be beneficial for challenging ketone oxidations.[8]
-
Increase Reaction Temperature: Gently heating the reaction mixture can often overcome the activation energy barrier. For instance, IBX oxidations that are sluggish at room temperature can be accelerated at 50-80°C.[8]
-
Use a Co-solvent or Additive: For reagents with poor solubility like IBX, using a solvent such as DMSO in which it is more soluble can improve reaction rates. In other cases, additives can act as catalysts.
-
Extend Reaction Time: If the reaction is proceeding cleanly but slowly, simply extending the reaction time may be sufficient to achieve full conversion.
Q4: I am having difficulty purifying this compound. What are the best practices?
Answer: The purification of α-diketones can be challenging due to their potential instability on silica gel and their reactivity.
Purification Strategies:
-
Aqueous Workup: After the reaction, quench any remaining oxidant appropriately. For SeO₂ reactions, the resulting selenium metal can be removed by filtration. For IBX, the reagent and its byproduct (2-iodobenzoic acid) are solids and can also be filtered off.[5]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic byproducts, followed by a brine wash.
-
Chromatography: If column chromatography is necessary, use a minimally acidic grade of silica gel and run the column quickly to reduce contact time. Deactivating the silica gel with a small amount of triethylamine in the eluent can sometimes prevent product degradation.
-
Alternative Methods: For some 1,3-diketones, purification can be achieved by forming a metal complex (e.g., with copper or boron), isolating the complex, and then decomposing it to release the pure diketone.[9] While less common for 1,2-diketones, similar strategies could be explored if standard chromatography fails.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via Riley Oxidation of 5-methyl-1-phenylhexan-1-one. This is a generalized procedure and may require optimization.
Protocol: Selenium Dioxide Oxidation of 5-methyl-1-phenylhexan-1-one
-
Materials:
-
5-methyl-1-phenylhexan-1-one
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane (anhydrous)
-
Water
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-1-phenylhexan-1-one (1.0 eq) in 1,4-dioxane (approx. 0.5 M solution).
-
Add selenium dioxide (1.1 eq) to the solution.
-
Add a small amount of water (0.5 eq).
-
Heat the reaction mixture to reflux (approx. 100-101°C) and monitor the reaction progress by TLC. The reaction typically takes 4-12 hours. The formation of a black precipitate (elemental selenium) will be observed.
-
Once the starting material is consumed, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the pad with a small amount of DCM.
-
Combine the filtrates and concentrate under reduced pressure to remove the solvent.
-
Dissolve the residue in DCM and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Disclaimer: Selenium compounds are toxic and malodorous. All manipulations should be performed in a well-ventilated fume hood.[4]
Data Presentation
The choice of oxidant is crucial for successfully synthesizing α-diketones from their corresponding ketone precursors. The table below summarizes various reagents used for analogous transformations.
| Oxidizing Agent System | Typical Conditions | Representative Yield | Pros | Cons |
| SeO₂ (Riley Oxidation) | Dioxane/H₂O, Reflux | 50-70% | Classic, reliable method for α-oxidation.[6] | Toxic reagent, stoichiometric amounts needed, can form odorous byproducts.[4] |
| IBX (o-Iodoxybenzoic acid) | DMSO or EtOAc, 50-80°C | 70-95% | High yielding, mild conditions, operationally simple workup.[5][8] | Poor solubility in many solvents, potentially explosive at high temperatures.[10] |
| CuCl₂ / O₂ | DMF, 50°C | 21-87% | Uses molecular oxygen as the terminal oxidant, catalytic in copper.[11] | May require longer reaction times, multicomponent system.[11] |
| RuCl₃ / TBHP | H₂O, Room Temp. | 80-90% | Catalytic, often works in environmentally benign solvents like water.[12][13] | Metal catalyst can be expensive, may require specific ligands.[13] |
| Fe(OTf)₂ / t-BuOOH | Pyridine, Room Temp. | 31-80% | Uses an inexpensive and abundant metal catalyst.[14] | Requires peroxide as a stoichiometric oxidant.[14] |
Visualizations
Workflow and Pathway Diagrams
The following diagrams illustrate the experimental workflow, a troubleshooting decision tree for low yields, and the potential reaction pathways.
Caption: General workflow for the synthesis and purification of this compound.
Caption: Decision tree for diagnosing and solving issues related to low product yield.
Caption: Diagram illustrating the desired reaction pathway versus common over-oxidation side reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. adichemistry.com [adichemistry.com]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. Riley oxidation - Wikipedia [en.wikipedia.org]
- 7. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Iodoxybenzoic Acid: An Oxidant for Functional Group Transformations : Oriental Journal of Chemistry [orientjchem.org]
- 9. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 10. 2-Iodoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 11. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis [mdpi.com]
- 12. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ketone synthesis by oxidation of benzylic positions [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: 5-Methyl-1-phenylhexane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-1-phenylhexane-1,2-dione. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the purity of my this compound sample over time. What are the likely causes of degradation?
A1: The degradation of this compound, like other α-dicarbonyl compounds, can be initiated by several factors. The primary routes of degradation are likely to be through oxidation, photodegradation, and potentially thermal decomposition. The presence of impurities, oxygen, light, and elevated temperatures can accelerate these processes.
Q2: What are the potential degradation products of this compound?
A2: While specific degradation products for this exact molecule are not extensively documented, based on the reactivity of similar 1,2-diketones, the following degradation products can be anticipated:
-
Oxidative Cleavage Products: Oxidation can lead to the cleavage of the carbon-carbon bond between the two carbonyl groups, resulting in the formation of benzoic acid and 4-methylpentanoic acid.
-
Photodegradation Products: Exposure to light, particularly UV radiation, can induce a variety of photochemical reactions. These may include intramolecular cyclization to form oxetane-type structures or rearrangement products.
-
Hydrolysis Products: Although 1,2-diones are generally stable to hydrolysis, prolonged exposure to aqueous environments, especially at non-neutral pH, could potentially lead to the formation of α-hydroxy ketone intermediates, which could undergo further rearrangement or oxidation.
Q3: My experimental results are inconsistent when using this compound. Could this be due to degradation?
A3: Yes, inconsistency in experimental results is a common consequence of compound degradation. The presence of degradation products can alter the compound's purity, concentration, and reactivity, leading to variability in biological assays, analytical measurements, and synthetic reactions. It is crucial to ensure the stability and purity of your sample before and during your experiments.
Q4: How can I minimize the degradation of this compound during storage and handling?
A4: To minimize degradation, the following storage and handling procedures are recommended:
-
Storage: Store the compound in a tightly sealed, amber glass vial to protect it from light and moisture. For long-term storage, keep it in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) at or below -20°C.
-
Handling: Minimize the exposure of the compound to ambient light and air. When preparing solutions, use deoxygenated solvents if possible and prepare them fresh for each experiment. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC, GC-MS)
Possible Cause: Degradation of the this compound sample.
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored under the recommended conditions (cool, dark, inert atmosphere).
-
Analyze a Fresh Sample: If possible, analyze a freshly prepared or newly purchased sample to compare with the suspect sample.
-
Stress Testing: To confirm susceptibility to degradation, subject a small amount of the compound to controlled stress conditions (e.g., elevated temperature, exposure to light, or an oxidizing agent) and analyze the resulting mixture by HPLC or GC-MS to identify potential degradation products.
-
LC-MS/MS or GC-MS Analysis: Use mass spectrometry to identify the molecular weights of the unexpected peaks and deduce their structures. This can help confirm if they are plausible degradation products.
Issue 2: Loss of Compound Activity in Biological Assays
Possible Cause: Degradation of the active compound, this compound, leading to a lower effective concentration.
Troubleshooting Steps:
-
Purity Check: Immediately before use in an assay, verify the purity of the compound stock solution using a suitable analytical method like HPLC-UV.
-
Solution Stability: Assess the stability of the compound in the assay buffer or solvent over the time course of the experiment. This can be done by incubating the compound solution under the assay conditions and analyzing its purity at different time points.
-
Control Experiments: Include a positive control with a known stable compound to ensure the assay itself is performing correctly.
Data Presentation
Table 1: Potential Degradation Pathways and Products of this compound
| Degradation Pathway | Triggering Factors | Potential Degradation Products |
| Oxidative Cleavage | Oxygen, oxidizing agents, light, elevated temperature | Benzoic acid, 4-methylpentanoic acid |
| Photodegradation | UV or visible light | Isomeric rearrangement products, cyclization products (e.g., oxetanes), radical species |
| Thermal Degradation | High temperatures | Fragmentation products, rearranged isomers. Thermal degradation of related β-keto compounds has been observed during GC-MS analysis.[1] |
| Hydrolysis | Water, acidic or basic conditions | Although generally stable, prolonged exposure could lead to α-hydroxy ketone intermediates which may further react. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment and Degradation Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid for better peak shape). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has maximum absorbance (to be determined empirically, likely in the 254-280 nm range).
-
Injection Volume: 10 µL.
-
Temperature: 25°C.
This method should be optimized for the specific instrumentation and to achieve good separation between the parent compound and any potential degradation products.
Protocol 2: Forced Degradation Study
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution into several vials and subject them to different stress conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.
-
Thermal Stress: Incubate a solid sample at 80°C for 48 hours.
-
Photostability: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acidic and basic samples, and dilute all samples to an appropriate concentration. Analyze the stressed samples along with an unstressed control sample by the developed HPLC method (Protocol 1).
-
Peak Identification: For significant degradation products, use LC-MS/MS to obtain mass spectral data to aid in structure elucidation.
Mandatory Visualization
References
Technical Support Center: 5-Methyl-1-phenylhexane-1,2-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 5-Methyl-1-phenylhexane-1,2-dione.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of this compound that influence its solubility?
Based on its chemical structure (a phenyl group, a hexane chain, and a 1,2-dione functional group), this compound is predicted to be a lipophilic, or fat-soluble, molecule. Its significant nonpolar surface area suggests poor aqueous solubility. Key predicted properties are summarized in the table below.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
|---|---|---|
| Molecular Weight | ~218.28 g/mol | Moderate molecular weight. |
| LogP (o/w) | > 3.0 | Indicates high lipophilicity and likely poor water solubility. |
| Hydrogen Bond Donors | 0 | Lack of hydrogen bond donors limits interaction with polar solvents like water. |
| Hydrogen Bond Acceptors | 2 (the two oxygen atoms) | Can accept hydrogen bonds from protic solvents. |
Q2: In which types of solvents is this compound likely to be more soluble?
Given its lipophilic nature, this compound is expected to have better solubility in organic solvents compared to aqueous solutions. Suitable organic solvents would include those that are nonpolar or moderately polar.
Q3: Are there any initial recommended solvents to try for solubilizing this compound?
For initial trials, consider common laboratory organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone. These solvents are often used to create stock solutions for poorly water-soluble compounds in biological assays.
Troubleshooting Guide
This guide addresses common issues encountered when trying to dissolve this compound.
Issue 1: The compound does not dissolve in my desired aqueous buffer.
This is a common challenge due to the compound's predicted high lipophilicity.
**dot
Caption: A workflow for addressing poor aqueous solubility.
Issue 2: After creating a stock solution in an organic solvent, the compound precipitates when diluted into my aqueous experimental medium.
This occurs when the concentration of the organic solvent is not high enough in the final solution to maintain the compound's solubility.
**dot
Caption: A decision tree for troubleshooting precipitation issues.
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Ensure there is undissolved solid material at the bottom of the vial.
-
-
Equilibration:
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is recommended.
-
-
Sample Collection and Preparation:
-
Allow the suspension to settle for a short period.
-
Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved compound.
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable organic solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
-
Calculation:
-
Calculate the solubility based on the measured concentration and the dilution factor.
-
Protocol 2: Screening of Solvents for Stock Solutions
-
Solvent Selection:
-
Choose a range of common organic solvents (see Table 2 for suggestions).
-
-
Solubility Testing:
-
In separate vials, add a pre-weighed amount of this compound (e.g., 1 mg).
-
Add the selected solvent dropwise or in small increments while vortexing until the compound is fully dissolved.
-
Record the volume of solvent required to dissolve the compound.
-
-
Calculation and Comparison:
-
Calculate the approximate solubility in mg/mL for each solvent.
-
Select the solvent that provides the desired stock concentration with the smallest volume.
-
Table 2: Suggested Solvents for Solubility Screening
| Solvent Class | Examples | Polarity | Notes |
|---|---|---|---|
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | Common for creating high-concentration stock solutions. |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate-High | Generally have good solvating power and are often tolerated in biological assays at low concentrations. |
| Nonpolar | Toluene, Hexanes | Low | Less likely to be useful for biological applications but can inform on the compound's properties. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderate | Good general solvents for organic compounds. |
Protocol 3: Improving Aqueous Solubility with Co-solvents
-
Co-solvent Selection:
-
Select biocompatible co-solvents such as ethanol, DMSO, propylene glycol, or polyethylene glycol 400 (PEG 400).
-
-
Preparation of Co-solvent Mixtures:
-
Prepare a series of aqueous buffers containing increasing percentages of the chosen co-solvent (e.g., 1%, 2%, 5%, 10% v/v).
-
-
Solubility Determination:
-
Determine the solubility of this compound in each co-solvent mixture using "Protocol 1: Determination of Aqueous Solubility".
-
-
Data Analysis:
-
Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal percentage that enhances solubility without negatively impacting downstream experiments.
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Technical Support Center: 5-Methyl-1-phenylhexane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with 5-Methyl-1-phenylhexane-1,2-dione. The information focuses on identifying and mitigating side reaction products during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most probable synthetic route to this compound and what are the expected side products?
A common and effective method for synthesizing α-diketones is the oxidation of a methylene group adjacent to a carbonyl group.[1][2] For this compound, a plausible precursor is 5-Methyl-1-phenylhexane-1-one. The oxidation of the α-methylene group at the C2 position can be achieved using selenium dioxide (SeO₂), a reaction known as the Riley oxidation.[1][3]
Potential side products in this synthesis include:
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Unreacted Starting Material: 5-Methyl-1-phenylhexane-1-one.
-
Over-oxidation Products: Cleavage of the C1-C2 bond can lead to benzoic acid and 4-methylpentanoic acid, especially with prolonged reaction times or excess oxidant.
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Aldol Condensation Products: Self-condensation of the starting ketone or product under certain pH conditions can result in higher molecular weight impurities.
-
Selenium Byproducts: Elemental selenium (red amorphous solid) and other selenium-containing organic compounds are common byproducts of the Riley oxidation.[1]
Q2: My reaction yield is low and I'm observing multiple spots on my TLC plate. How can I identify the major byproducts?
Low yield and multiple TLC spots suggest the presence of significant side products. Here's a systematic approach to their identification:
-
Isolate the Impurities: Use column chromatography to separate the main product from the impurities.
-
Spectroscopic Analysis:
-
NMR Spectroscopy (¹H and ¹³C): This will help identify the structures of the isolated byproducts. Look for characteristic peaks of the starting material, aromatic protons of benzoic acid, or aliphatic signals of 4-methylpentanoic acid.
-
Mass Spectrometry (MS): Determine the molecular weight of each impurity to help confirm their identity.
-
Infrared (IR) Spectroscopy: Look for characteristic carbonyl stretches. A broad O-H stretch may indicate the presence of carboxylic acid byproducts.
-
Q3: How can I minimize the formation of over-oxidation products?
Over-oxidation is a common issue in the synthesis of α-diketones. To minimize it:
-
Control Reaction Stoichiometry: Use a carefully measured amount of the oxidizing agent, typically 1.0 to 1.2 equivalents of SeO₂.
-
Monitor Reaction Progress: Use TLC or HPLC to monitor the consumption of the starting material. Stop the reaction as soon as the starting material is consumed to avoid further oxidation of the product.
-
Moderate Reaction Temperature: Running the reaction at a lower temperature for a longer time can sometimes improve selectivity and reduce over-oxidation.
Troubleshooting Guides
Problem: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Increase reaction time and monitor by TLC. - Ensure the reaction temperature is appropriate for the chosen solvent (e.g., reflux in dioxane). - Check the quality and purity of the starting material and reagents. |
| Degradation of Product | - Avoid excessively high temperatures or prolonged reaction times. - Ensure the work-up procedure is not overly acidic or basic, which could promote degradation. |
| Formation of Side Products | - Optimize stoichiometry of the oxidizing agent to minimize over-oxidation. - Purify the starting ketone to remove any impurities that might interfere with the reaction. |
| Mechanical Losses | - Be careful during extraction and purification steps to minimize loss of product. |
Problem: Presence of a Red/Black Precipitate in the Reaction Mixture
| Potential Cause | Troubleshooting Steps |
| Formation of Elemental Selenium | This is an expected byproduct of the Riley oxidation using SeO₂.[1] - The precipitate is typically removed by filtration through Celite at the end of the reaction. |
| Decomposition/Polymerization | If the precipitate is tar-like, it may indicate decomposition. - Lower the reaction temperature. - Ensure the reaction is performed under an inert atmosphere if starting materials are air-sensitive. |
Quantitative Data Summary
The following table can be used to log experimental data and identify trends to optimize the reaction conditions.
| Run | Starting Material (equivalents) | SeO₂ (equivalents) | Temperature (°C) | Time (h) | Yield of Product (%) | % Unreacted SM | % Over-oxidation |
| 1 | 1.0 | 1.0 | 100 | 6 | |||
| 2 | 1.0 | 1.1 | 100 | 6 | |||
| 3 | 1.0 | 1.1 | 80 | 12 | |||
| 4 | 1.0 | 1.2 | 100 | 4 |
Experimental Protocols
Synthesis of this compound via Riley Oxidation
This protocol describes a general procedure for the oxidation of 5-Methyl-1-phenylhexane-1-one.
Materials:
-
5-Methyl-1-phenylhexane-1-one
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Diatomaceous earth (Celite)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-Methyl-1-phenylhexane-1-one (1.0 eq) in 1,4-dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 101°C) and monitor the reaction progress by TLC. The reaction is typically complete within 6-12 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black selenium precipitate. Wash the filter cake with ethyl acetate.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate solution to remove any acidic byproducts.
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Wash the organic layer with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.
Visualizations
Caption: Main reaction and a potential over-oxidation side reaction.
Caption: Troubleshooting workflow for low yield or high impurity.
References
Technical Support Center: Scaling Up 5-Methyl-1-phenylhexane-1,2-dione Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-Methyl-1-phenylhexane-1,2-dione, particularly when scaling up the process.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound. A plausible synthetic route involves the Grignard reaction of isobutylmagnesium bromide with benzil, followed by oxidation of the resulting α-hydroxy ketone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Poor quality of Grignard reagent. | Ensure magnesium turnings are fresh and the reaction is conducted under strictly anhydrous conditions. Consider using an indicator like iodine to confirm Grignard formation. |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. | |
| Side reactions. | Wurtz coupling is a common side reaction in Grignard synthesis.[1] To minimize this, ensure a slow addition of the alkyl halide to the magnesium turnings. Continuous processing methods can also improve selectivity and reduce side products.[1] | |
| Formation of Impurities | Presence of water or oxygen. | All glassware should be oven-dried, and reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Solvents must be anhydrous. In situ infrared technology (FTIR) can be used to monitor and quantify water content in solvents like THF.[2] |
| Over-oxidation or side reactions during the oxidation step. | The choice of oxidizing agent is crucial. Milder oxidizing agents can prevent cleavage of the diketone. A variety of methods exist for the oxidation of α-hydroxy ketones to 1,2-diketones.[3] | |
| Difficulty in Product Isolation and Purification | Product is an oil or difficult to crystallize. | Consider purification by column chromatography. For 1,3-diketones, a method involving complexation with boron trifluoride has been reported for purification, which might be adaptable.[4] |
| Emulsion formation during aqueous workup. | Add a small amount of brine to the separatory funnel to help break the emulsion. | |
| Scale-Up Challenges | Exothermic reaction leading to runaway conditions. | The Grignard reaction is highly exothermic and poses safety risks on a larger scale.[2][5] Implement controlled addition of reagents and ensure efficient cooling. For larger scale, consider using a continuous flow reactor to improve heat transfer and safety.[5] |
| Difficulty in maintaining anhydrous conditions at scale. | Ensure all equipment is thoroughly dried and purged with an inert gas. Use of in-situ monitoring techniques like FTIR can help ensure conditions are maintained.[2] | |
| Longer reaction and workup times. | Be aware that heating and cooling cycles are significantly longer at a larger scale.[6] Plan for extended reaction and processing times accordingly. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common strategy for synthesizing unsymmetrical 1,2-diketones involves the reaction of a Grignard reagent with an α-ketoaldehyde or a related compound, followed by oxidation. For this compound, a plausible route is the reaction of isobutylmagnesium bromide with benzil (1,2-diphenyl-1,2-ethanedione) to form the intermediate α-hydroxy ketone, which is then oxidized to the final product. Non-oxidative methods are also being explored to avoid harsh reaction conditions.[7]
Q2: How can I improve the yield of the Grignard reaction step?
A2: To improve the yield, ensure all reagents and solvents are completely dry, as Grignard reagents are highly sensitive to moisture.[2] Use fresh, high-quality magnesium turnings. Initiating the reaction can sometimes be challenging; a small crystal of iodine or a sonicator can be used to start the reaction. Slow, controlled addition of the alkyl halide is also crucial to prevent side reactions like Wurtz coupling.[1]
Q3: What are the key safety considerations when scaling up this synthesis?
A3: The primary safety concern is the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled.[2][5] When scaling up, it is essential to have a robust cooling system and to add the Grignard reagent slowly to the reaction mixture. The use of continuous flow chemistry can significantly mitigate these risks by providing better temperature control and reducing the volume of reactive material at any given time.[5]
Q4: What are the best methods for purifying the final product?
A4: Purification of 1,2-diketones can be challenging. If the product is a solid, recrystallization is often the preferred method. For oily or difficult-to-crystallize products, column chromatography is a common alternative.[8] In some cases, distillation under reduced pressure can be used to purify liquid 1,2-diketones.[9]
Q5: Are there any analytical techniques to monitor the reaction progress effectively?
A5: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot. For more detailed, in-situ monitoring, especially during scale-up, techniques like FTIR spectroscopy can be invaluable for tracking the concentration of reactants and products in real-time.[2]
Experimental Protocols
1. Synthesis of Isobutylmagnesium Bromide (Grignard Reagent)
-
Materials: Magnesium turnings, 1-bromo-2-methylpropane (isobutyl bromide), anhydrous diethyl ether or tetrahydrofuran (THF), iodine crystal (optional).
-
Procedure:
-
All glassware must be oven-dried and assembled under a nitrogen or argon atmosphere.
-
Place magnesium turnings in a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small amount of anhydrous solvent to cover the magnesium.
-
Add a small crystal of iodine to help initiate the reaction.
-
Dissolve 1-bromo-2-methylpropane in anhydrous solvent in the dropping funnel.
-
Add a small portion of the bromide solution to the magnesium. The reaction should start, indicated by bubbling and a gentle reflux. If it doesn't start, gentle heating may be applied.
-
Once the reaction has initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting greyish solution is the Grignard reagent.
-
2. Reaction of Isobutylmagnesium Bromide with Benzil
-
Materials: Isobutylmagnesium bromide solution, benzil, anhydrous diethyl ether or THF.
-
Procedure:
-
Dissolve benzil in anhydrous solvent in a separate flask under an inert atmosphere.
-
Cool the benzil solution in an ice bath.
-
Slowly add the prepared Grignard reagent to the benzil solution via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the benzil is consumed.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry with a drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude α-hydroxy ketone.
-
3. Oxidation of the α-Hydroxy Ketone to this compound
-
Materials: Crude α-hydroxy ketone, oxidizing agent (e.g., copper(II) acetate, bismuth oxide), solvent (e.g., acetic acid, dichloromethane).
-
Procedure:
-
Dissolve the crude α-hydroxy ketone in a suitable solvent.
-
Add the oxidizing agent portion-wise or as a solution.
-
Heat the reaction mixture if necessary and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture and filter off any solid byproducts.
-
Perform an appropriate aqueous workup to remove the catalyst and any remaining reagents.
-
Extract the product into an organic solvent, dry the organic layer, and concentrate to yield the crude this compound.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 5. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
- 6. How to Scale Up a New Synthesis Reaction | Lab Manager [labmanager.com]
- 7. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 5-Methyl-1-phenylhexane-1,3-dione | SIELC Technologies [sielc.com]
- 9. tandfonline.com [tandfonline.com]
Technical Support Center: 5-Methyl-1-phenylhexane-1,2-dione Experiments
Welcome to the technical support center for experiments involving 5-Methyl-1-phenylhexane-1,2-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and handling of this α-dione. Given the limited specific literature for this exact molecule, this guide draws upon established principles and common pitfalls in the synthesis and reactivity of α-diones (1,2-diones).
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A common and effective method for synthesizing α-diones is through the oxidation of the α-methylene group of the corresponding ketone. For this compound, this would involve the oxidation of 5-Methyl-1-phenylhexane-1-one. A frequently employed reagent for this transformation is selenium dioxide (SeO₂).[1][2][3] Alternative methods for α-dione synthesis include the oxidation of α-hydroxy ketones or 1,2-diols.[4][5][6][7]
Q2: What are the main safety concerns when working with reagents like selenium dioxide?
Selenium dioxide is a toxic compound and should be handled with appropriate safety precautions.[1][3] This includes working in a well-ventilated fume hood, wearing personal protective equipment (gloves, safety glasses, lab coat), and avoiding inhalation of dust or fumes. Selenium-containing byproducts can also be malodorous.[1] Proper waste disposal procedures for selenium compounds are crucial.
Q3: Is this compound expected to be a stable compound?
The stability of α-diones can vary. Some, particularly those with a high enol tautomer content, can be unstable and may decompose upon storage or during purification, for instance, via column chromatography.[8] It is advisable to use the synthesized 1,2-dione promptly or store it under an inert atmosphere at low temperatures.
Q4: What are the typical spectroscopic signatures to confirm the formation of the 1,2-dione structure?
Confirmation of the 1,2-dione structure can be achieved using standard spectroscopic techniques. In ¹³C NMR spectroscopy, two adjacent carbonyl carbon signals would be expected in the characteristic downfield region. In IR spectroscopy, the C=O stretching vibrations of the dicarbonyl group will be prominent. Mass spectrometry can confirm the molecular weight of the product.
Troubleshooting Guide
This guide addresses potential issues that may arise during the synthesis of this compound, particularly via the oxidation of 5-Methyl-1-phenylhexane-1-one.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Inactive oxidizing agent. | Use a fresh, high-purity batch of the oxidizing agent (e.g., selenium dioxide). | |
| Suboptimal reaction conditions. | The oxidation of ketones can be influenced by catalysts. For selenium dioxide oxidations, the reaction can be catalyzed by acids or bases.[9] Optimization of the solvent and temperature is also critical. | |
| Formation of Byproducts (e.g., carboxylic acids) | Over-oxidation of the starting material or product. | This can occur with strong oxidizing agents or harsh reaction conditions.[10] Consider using a milder oxidizing agent or reducing the stoichiometry of the oxidant. Precise control of the reaction temperature is also important. |
| Side reactions. | Depending on the substrate, rearrangements or other side reactions can occur. A thorough analysis of byproducts (e.g., by NMR or GC-MS) can help identify the nature of these side reactions and inform adjustments to the reaction conditions. | |
| Difficulty in Product Purification | Product instability. | As some α-diones are unstable, especially on silica gel, consider alternative purification methods such as crystallization or distillation under reduced pressure if the compound is thermally stable.[8] |
| Presence of selenium byproducts. | If using selenium dioxide, elemental selenium and other selenium-containing compounds may contaminate the product. Filtration and washing with appropriate solvents can help remove these impurities. | |
| Inconsistent Results | Variability in reagent quality. | Ensure the purity and consistency of starting materials and reagents. |
| Sensitivity to air or moisture. | Some reactions for dione synthesis may be sensitive to atmospheric conditions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may improve reproducibility. |
Experimental Protocols
General Protocol for the Oxidation of a Ketone to an α-Dione using Selenium Dioxide
This is a generalized procedure for the synthesis of an α-dione, such as this compound, from its corresponding ketone precursor. Caution: Selenium dioxide is toxic. Handle with extreme care in a fume hood.
Materials:
-
5-Methyl-1-phenylhexane-1-one (starting ketone)
-
Selenium dioxide (SeO₂)
-
Solvent (e.g., dioxane, acetic acid)
-
Deionized water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the starting ketone in a suitable solvent.
-
Add a stoichiometric amount of selenium dioxide to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The black precipitate of elemental selenium can be removed by filtration.
-
The filtrate is then typically subjected to an aqueous workup. This may involve dilution with water and extraction of the product into an organic solvent.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous drying agent.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude 1,2-dione can then be purified by crystallization or careful column chromatography.
Visualizations
Below are diagrams illustrating the experimental workflow and potential reaction pathways.
Caption: General workflow for the synthesis and purification of a 1,2-dione.
Caption: Desired reaction pathway versus a common side reaction.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. adichemistry.com [adichemistry.com]
- 3. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 4. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 5. Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Efficient oxidation of 1,2-diols into alpha-hydroxyketones catalyzed by organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Nonoxidative Sequence for the Preparation of 1,2-Diketone Derivatives Using Aldehyde and Organometallic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-1-phenylhexane-1,2-dione
Welcome to the technical support center for the synthesis and optimization of 5-Methyl-1-phenylhexane-1,2-dione. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their synthetic efforts.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Catalyst or Reagents: The oxidant or catalyst may have degraded. | - Use fresh reagents and ensure proper storage conditions. - For reactions involving catalysts, consider a catalyst from a different supplier or a freshly prepared batch. |
| 2. Incorrect Reaction Temperature: The reaction may be too cold to proceed or too hot, leading to decomposition. | - Optimize the temperature in small increments (e.g., 5-10°C). - For exothermic reactions, ensure adequate cooling to maintain the target temperature. | |
| 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Extend the reaction time and continue monitoring. | |
| Formation of Multiple Byproducts | 1. Over-oxidation: Strong oxidizing agents can lead to the formation of carboxylic acids or other undesired products. | - Use a milder oxidizing agent. - Carefully control the stoichiometry of the oxidant. - Perform the reaction at a lower temperature. |
| 2. Side Reactions: The starting material or product may be susceptible to side reactions under the current conditions. | - Adjust the pH of the reaction mixture. - Consider using a protecting group strategy for sensitive functional groups. | |
| Difficulty in Product Purification | 1. Co-eluting Impurities: Byproducts may have similar polarity to the desired product, making chromatographic separation challenging. | - Explore different solvent systems for column chromatography. - Consider alternative purification techniques such as recrystallization or preparative HPLC.[1] - A method for purifying 1,3-diketones involves forming a complex with a metal agent, which can be precipitated, washed, and then decomposed to yield the pure diketone. A similar strategy might be adaptable.[2] |
| 2. Product Instability: The dione may be unstable under purification conditions. | - Avoid prolonged exposure to acidic or basic conditions during workup and purification. - Keep the product cold and consider storing it under an inert atmosphere. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare α-diketones like this compound?
A1: Common methods for synthesizing α-diketones include the oxidation of alkynes, alkenes, or α-hydroxy ketones.[3][4] A practical one-pot method involves the hydration of an alkyne followed by a DMSO-based oxidation.[5] For instance, 5-methyl-1-phenylhex-1-yne could be a suitable precursor.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any byproducts. Staining with potassium permanganate can help visualize the spots if they are not UV-active. For more precise monitoring, LC-MS can be used to track the consumption of starting material and the formation of the product.
Q3: What are typical conditions for purifying this compound?
A3: Column chromatography on silica gel is the most common purification method. A gradient elution with a non-polar solvent (like hexane) and a moderately polar solvent (like ethyl acetate) usually provides good separation. For thermally stable compounds, distillation under reduced pressure can also be an option.[6]
Q4: Are there any known side reactions to be aware of?
A4: Depending on the synthetic route, potential side reactions can include over-oxidation to form a carboxylic acid, or incomplete oxidation leading to a mixture of products. If using a base in the reaction, enolization and subsequent side reactions can occur.[6]
Q5: What is the expected stability of this compound?
A5: α-Diketones can be sensitive to light, strong acids, and strong bases. It is recommended to store the purified product in a cool, dark place, and under an inert atmosphere (e.g., nitrogen or argon) if it is to be stored for an extended period.
Experimental Protocols
The following is a representative protocol for the synthesis of this compound via the oxidation of an alkyne precursor. This protocol is based on general methods for α-diketone synthesis and should be optimized for the specific substrate.[3][4][5]
Protocol: Oxidation of 5-Methyl-1-phenylhex-1-yne
Materials:
-
5-Methyl-1-phenylhex-1-yne
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr, 48% in water)
-
Water
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-Methyl-1-phenylhex-1-yne (1.0 eq) in DMSO, add a catalytic amount of HBr (0.1 eq).
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100°C) and stir for the required time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Synthesis and Purification Workflow
Caption: A general workflow for the synthesis and purification.
Data Presentation
The following table summarizes representative reaction conditions for the oxidation of alkynes to α-diketones, which can be used as a starting point for optimizing the synthesis of this compound.
| Entry | Oxidant System | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | O₂ | PdBr₂/CuBr₂ | Dioxane/H₂O | 80 | 12 | 75-85 |
| 2 | K₂S₂O₈/Air | None | DMSO | 100 | 8 | 80-90 |
| 3 | TBHP | RuCl₃ | CH₂Cl₂ | 25 | 4 | 70-80 |
| 4 | DMSO/HBr | HBr | DMSO | 90 | 6 | 85-95 |
Note: Yields are representative and will vary depending on the specific substrate and reaction scale.
References
- 1. 5-Methyl-1-phenylhexane-1,3-dione | SIELC Technologies [sielc.com]
- 2. US20040068145A1 - Process for the purification of 1,3-diketones - Google Patents [patents.google.com]
- 3. α-Diketone synthesis by oxidation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Practical Method for Transforming Alkynes into α-Diketones [organic-chemistry.org]
- 6. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
Validation & Comparative
Comparative Analysis of 5-Methyl-1-phenylhexane-1,2-dione Analogues: A Review of Biological Activity
A comprehensive review of publicly available scientific literature reveals a notable absence of studies directly investigating the biological activity of 5-Methyl-1-phenylhexane-1,2-dione and its structural analogues. While research into the broader class of phenyl-dione derivatives indicates a range of potential biological effects, including antimicrobial and cytotoxic activities, specific data for the 1,2-dione configuration on a hexane chain with the specified substitutions is not presently available. This guide, therefore, serves to highlight the existing knowledge gaps and to extrapolate potential areas of interest based on the biological activities of structurally related compounds.
Data Presentation
Due to the lack of specific experimental data for this compound analogues, a quantitative comparison table cannot be constructed at this time. Research on related dione-containing molecules suggests that future studies on this specific series could yield valuable data in areas such as:
-
Antimicrobial Activity: Minimum Inhibitory Concentrations (MICs) against various bacterial and fungal strains.
-
Cytotoxicity: IC50 values against a panel of cancer cell lines and normal cell lines to determine potency and selectivity.
-
Enzyme Inhibition: Ki values for specific enzymes to elucidate potential mechanisms of action.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of novel chemical entities are crucial for reproducibility and comparison. Should research on this compound analogues be undertaken, the following standard methodologies would be recommended:
Antimicrobial Susceptibility Testing
A standard broth microdilution method would be employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds against a panel of pathogenic bacteria and fungi. This would involve preparing serial dilutions of the test compounds in appropriate growth media, inoculating with a standardized microbial suspension, and incubating under controlled conditions. The MIC would be defined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Cytotoxicity Assays
The in vitro cytotoxicity of the analogues would be assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This method measures the metabolic activity of cells and thus their viability. Cancer and non-cancerous cell lines would be exposed to increasing concentrations of the test compounds for a defined period. The concentration at which 50% of cell growth is inhibited (IC50) would then be calculated.
Enzyme Inhibition Assays
To investigate the mechanism of action, enzyme inhibition assays would be conducted using relevant target enzymes. The specific protocol would depend on the enzyme being studied but would generally involve measuring the rate of the enzymatic reaction in the presence and absence of the test compounds. Kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive) and the inhibition constant (Ki).
Mandatory Visualization
While no specific signaling pathways or experimental workflows for this compound analogues have been elucidated, a generalized workflow for the initial biological screening of a novel compound series is presented below.
Caption: A generalized workflow for the discovery and initial biological evaluation of novel chemical entities.
Efficacy of Diketone Compounds: A Comparative Analysis for Researchers
Disclaimer: Extensive literature searches did not yield any specific efficacy, biological activity, or synthesis data for 5-Methyl-1-phenylhexane-1,2-dione . This compound does not have a registered CAS number, suggesting it is not a commercially available or well-characterized substance. Therefore, this guide provides a comparative analysis of its structural isomers, 5-Methyl-1-phenylhexane-1,3-dione and 5-Methyl-1-phenylhexane-1,4-dione , alongside other relevant diketone compounds with established biological activities. This guide is intended for researchers, scientists, and drug development professionals.
Introduction to Diketones and Their Therapeutic Potential
Diketones are organic compounds containing two carbonyl groups. Their arrangement (1,2- or α-diketone; 1,3- or β-diketone; 1,4- or γ-diketone) significantly influences their chemical properties and biological activities. While information on this compound is unavailable, its isomers and other diketones have garnered interest for their potential as cytotoxic agents and enzyme inhibitors.
5-Methyl-1-phenylhexane-1,3-dione is a known compound (CAS 13893-97-5) used as an intermediate in organic synthesis.[1][2][3][4] Preliminary studies suggest that diketones similar to this compound may exhibit anticancer and enzyme-inhibiting properties.[1] The 1,4-dione isomer, 5-Methyl-1-phenylhexane-1,4-dione (CAS 26823-15-4), is also a known chemical entity, though biological data is scarce.[5]
This guide will compare the known biological activities of these isomers with two well-studied diketones: Benzil (a 1,2-diketone) and Curcumin (which contains a 1,3-diketone moiety and has known anticancer properties).
Comparative Efficacy Data
Quantitative data on the specific isomers of 5-Methyl-1-phenylhexane-dione is limited in publicly accessible literature. The following table presents available cytotoxicity data for comparator diketone compounds to provide a baseline for efficacy.
| Compound | Class | Cancer Cell Line | Assay | Endpoint | Result (IC₅₀) | Citation |
| Benzil | 1,2-Diketone | Not Specified | Carboxylesterase Inhibition | IC₅₀ | Positive Control Inhibitor | [6] |
| Curcumin | Contains 1,3-Diketone | HeLa (Cervical Cancer) | MTT | IC₅₀ | 3.36 µM | [7] |
| MCF-7 (Breast Cancer) | MTT | IC₅₀ | 44.61 µM | [8] | ||
| MDA-MB-231 (Breast Cancer) | MTT | IC₅₀ | 54.68 µM | [8] | ||
| A549 (Lung Cancer) | MTT | IC₅₀ | 33 µM | [9] |
Key Biological Activities and Mechanisms of Action
Diketone compounds exert their biological effects through various mechanisms, primarily revolving around cytotoxicity and enzyme inhibition.
Cytotoxicity
Many diketone-containing compounds have demonstrated the ability to induce cell death in cancer cell lines. This is often assessed using the MTT assay, which measures a cell's metabolic activity as an indicator of viability.
Enzyme Inhibition
The electrophilic nature of the carbonyl carbons in diketones makes them susceptible to nucleophilic attack by amino acid residues in the active sites of enzymes, leading to inhibition. A notable target for diketones is the serine hydrolase superfamily, which includes carboxylesterases.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in vitro cytotoxic effects of a compound on cell lines.[10][11][12][13]
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
96-well microtiter plates
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[10]
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the culture medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for the compound).
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After incubation, add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Solubilization: Add 100-150 µL of the MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.
Carboxylesterase Inhibition Assay
This protocol is used to determine if a compound inhibits the activity of carboxylesterase enzymes.[6][14][15][16]
Objective: To determine the concentration of a compound that inhibits a specific carboxylesterase isoform (e.g., hCE1) by 50% (IC₅₀).
Materials:
-
Recombinant human carboxylesterase (e.g., hCE1-b)
-
Substrate (e.g., Trandolapril for hCE1)
-
Positive control inhibitor (e.g., Benzil)
-
Test compound stock solution
-
Assay buffer
-
96-well plates
-
LC-MS/MS system for analysis
Procedure:
-
Reaction Setup: In a 96-well plate, combine the recombinant carboxylesterase enzyme with the assay buffer.
-
Inhibitor Addition: Add various concentrations of the test compound (e.g., 0.4 to 100 µM) to the wells. Include a positive control (Benzil) and a no-inhibitor control.[6]
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a short period at 37°C.
-
Initiate Reaction: Add the substrate (e.g., Trandolapril) to all wells to start the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Analysis: Analyze the formation of the metabolite (e.g., Trandolaprilat) using LC-MS/MS.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.
Signaling Pathways and Experimental Workflows
The biological activity of diketones can be attributed to their interaction with key cellular signaling pathways.
Caption: General experimental workflows for assessing cytotoxicity and enzyme inhibition.
Diketone compounds may modulate signaling pathways such as the PI3K/Akt and NF-κB pathways, which are crucial for cell survival and inflammation.
Caption: Simplified PI3K/Akt signaling pathway.[17][18][19][20][21]
Caption: Simplified canonical NF-κB signaling pathway.[22][23][24][25][26]
Conclusion
While direct efficacy data for this compound is not available, the broader class of diketones presents a promising area for drug discovery, particularly in oncology. Its isomers, 5-Methyl-1-phenylhexane-1,3-dione and -1,4-dione, are known compounds that warrant further investigation to determine their cytotoxic and enzyme-inhibiting potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to systematically evaluate these and other novel diketone compounds. Future studies should focus on synthesizing these compounds and performing quantitative in vitro assays to establish their efficacy and mechanism of action.
References
- 1. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 5-Methyl-1-phenylhexane-1,3-dione | SIELC Technologies [sielc.com]
- 4. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Methyl-1-phenylhexane-1,4-dione | C13H16O2 | CID 12551623 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carboxylesterase Inhibition| Evotec [evotec.com]
- 7. entomoljournal.com [entomoljournal.com]
- 8. wcrj.net [wcrj.net]
- 9. biorxiv.org [biorxiv.org]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. content.abcam.com [content.abcam.com]
- 15. evotec.com [evotec.com]
- 16. evotec.com [evotec.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 21. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 5-Methyl-1-phenylhexane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for 5-Methyl-1-phenylhexane-1,2-dione, a diketone of interest in medicinal chemistry and organic synthesis. The document outlines plausible synthetic routes, offering detailed experimental protocols and a quantitative comparison of the proposed methods. Visual diagrams of the reaction pathways are included to facilitate a clear understanding of the chemical transformations.
Introduction
This compound is an alpha-diketone, a structural motif present in various biologically active molecules and a versatile synthetic intermediate. The efficient and selective synthesis of such compounds is crucial for the exploration of their therapeutic potential and for their use in the development of novel chemical entities. This guide focuses on a two-step approach, commencing with the synthesis of a key ketone precursor followed by its selective oxidation to the target 1,2-dione.
Comparative Analysis of Synthetic Methods
Two primary synthetic strategies are presented and compared: Method A, a direct oxidation of the α-methylene group of a precursor ketone, and Method B, a hypothetical alternative involving the rearrangement of a 1,3-dione isomer.
| Parameter | Method A: Oxidation of 1-phenyl-5-methylhexan-1-one | Method B: Rearrangement of 5-Methyl-1-phenylhexane-1,3-dione |
| Starting Materials | Benzene, 5-Methylhexanoyl chloride | Acetophenone, an isovaleryl derivative |
| Key Intermediates | 1-phenyl-5-methylhexan-1-one | 5-Methyl-1-phenylhexane-1,3-dione |
| Primary Reaction(s) | Friedel-Crafts Acylation, α-Methylene Oxidation | Claisen Condensation or similar, Rearrangement |
| Plausible Reagents | AlCl₃, Selenium Dioxide (SeO₂) | Strong base (e.g., NaH, NaOEt), Rearrangement agent (hypothetical) |
| Estimated Yield | Moderate to Good (2 steps) | Potentially lower and less direct |
| Selectivity | Oxidation can be highly selective for the α-position | Rearrangement may lead to side products |
| Scalability | Friedel-Crafts and oxidation are generally scalable | Base-mediated condensations are scalable; rearrangement may be challenging |
| Advantages | Well-established reactions, predictable outcome. | Access to a different isomer as a starting point. |
| Disadvantages | Use of toxic reagents (AlCl₃, SeO₂). | Lack of established protocols for the rearrangement step. |
Experimental Protocols
Method A: Oxidation of 1-phenyl-5-methylhexan-1-one
This method involves two key steps: the synthesis of the precursor ketone via Friedel-Crafts acylation, followed by its oxidation to the target 1,2-dione.
Step 1: Synthesis of 1-phenyl-5-methylhexan-1-one
This reaction follows the principles of a standard Friedel-Crafts acylation.
-
Reactants:
-
Benzene (solvent and reactant)
-
5-Methylhexanoyl chloride
-
Anhydrous Aluminum chloride (AlCl₃) (catalyst)
-
-
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 eq) in dry benzene at 0-5 °C, a solution of 5-methylhexanoyl chloride (1.0 eq) in dry benzene is added dropwise.
-
The reaction mixture is stirred at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured carefully onto crushed ice with concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield 1-phenyl-5-methylhexan-1-one.
-
Step 2: Oxidation of 1-phenyl-5-methylhexan-1-one to this compound
The Riley oxidation using selenium dioxide is a classic method for the α-oxidation of ketones.
-
Reactants:
-
1-phenyl-5-methylhexan-1-one
-
Selenium dioxide (SeO₂)
-
Dioxane (solvent)
-
Water
-
-
Procedure:
-
A mixture of 1-phenyl-5-methylhexan-1-one (1.0 eq) and selenium dioxide (1.1 eq) in aqueous dioxane is refluxed for 6-12 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature, and the precipitated black selenium is removed by filtration through celite.
-
The filtrate is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, and dried over anhydrous sodium sulfate.
-
The solvent is evaporated under reduced pressure, and the resulting crude product is purified by column chromatography on silica gel to afford this compound.
-
Visualizing the Synthesis
The following diagrams, generated using Graphviz, illustrate the logical flow of the proposed synthetic pathways.
Caption: Synthetic pathway for Method A, illustrating the two-step process from benzene to the target dione.
Caption: Hypothetical pathway for Method B, showing the conversion from a 1,3-dione isomer.
Conclusion
The synthesis of this compound is most practically approached via a two-step sequence involving Friedel-Crafts acylation followed by α-methylene oxidation. This method utilizes well-established chemical transformations, offering a predictable and scalable route to the target compound. While alternative pathways, such as the rearrangement of the corresponding 1,3-dione, are conceivable, they currently lack established experimental validation and may present significant synthetic challenges. For researchers requiring reliable access to this compound, the oxidation of 1-phenyl-5-methylhexan-1-one represents the most promising and robust synthetic strategy. Further research into alternative, potentially greener, oxidation methods could enhance the overall efficiency and safety of this synthesis.
A Comparative Guide: 5-Methyl-1-phenylhexane-1,3-dione versus Dimedone as Versatile Diketone Scaffolds
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate molecular scaffolds is a critical decision. This guide provides an objective comparison of two 1,3-dicarbonyl compounds: the linear 5-Methyl-1-phenylhexane-1,3-dione and its cyclic analog, Dimedone (5,5-dimethylcyclohexane-1,3-dione). This comparison is based on their synthetic accessibility, chemical reactivity, and biological activities, supported by experimental data.
Physicochemical and Biological Properties
A summary of the key properties of 5-Methyl-1-phenylhexane-1,3-dione and Dimedone is presented below, offering a direct comparison of their fundamental characteristics.
| Property | 5-Methyl-1-phenylhexane-1,3-dione | Dimedone | Reference |
| Molecular Formula | C₁₃H₁₆O₂ | C₈H₁₂O₂ | [1][2] |
| Molecular Weight | 204.26 g/mol | 140.18 g/mol | [1][2] |
| Structure | Linear diketone | Cyclic diketone | [1][2] |
| Biological Activity | Cytotoxicity against cancer cells, enzyme inhibition. | Antimicrobial, anticancer, monoamine oxidase (MAO) inhibition. | [3][4][5][6] |
| IC₅₀ (Nano-DIM) | Not Reported | 60 µM (against Toxoplasma gondii) | [5] |
| IC₅₀ (Illudinine from Dimedone) | Not Reported | 18 ± 7.1 μM (MAO-B inhibition) | [7] |
Synthesis and Reactivity
Both compounds are valuable intermediates in organic synthesis, largely due to the reactivity of their diketone functionality.[3][4]
5-Methyl-1-phenylhexane-1,3-dione is noted for its utility in synthesizing a variety of organic compounds, including pharmaceuticals and agrochemicals.[3] Its linear and flexible structure can influence its interaction with biological targets.[3] However, the presence of bulky substituents may lead to steric hindrance, potentially reducing its reactivity in some nucleophilic addition reactions.[3]
Dimedone , with its cyclic structure, exhibits enhanced enolate stability, making it a favored substrate in condensation reactions.[3] It is widely used in multicomponent reactions for the synthesis of diverse heterocyclic compounds with various biological activities.[4]
Experimental Protocols
Detailed methodologies for the synthesis of both compounds are provided to allow for replication and further investigation.
Synthesis of 5-Methyl-1-phenylhexane-1,3-dione
A common method for the synthesis of 5-Methyl-1-phenylhexane-1,3-dione is the Claisen condensation.[3]
Materials:
-
Acetophenone
-
Methyl benzoate
-
Sodium methoxide
-
Dimethyl sulfoxide (DMSO)
-
Dioxane
-
Methanol
-
Hydrochloric acid
Procedure:
-
Dissolve sodium methoxide (18 g, 0.33 mol) in a mixture of DMSO and dioxane (100 g each).[3]
-
Cool the mixture to 0°C.[3]
-
Add acetophenone (36 g, 0.3 mol) and methyl benzoate (45 g, 0.33 mol) to the cooled solution.[3]
-
Stir the reaction mixture at 30°C for 45-60 minutes.[3]
-
Perform distillation under reduced pressure at a bath temperature not exceeding 60°C to remove the solvents.[3]
-
Acidify the aqueous residue with hydrochloric acid.[3]
-
Filter the precipitate to isolate the crude product.[3]
-
Recrystallize the crude product from methanol to obtain pure 5-Methyl-1-phenylhexane-1,3-dione.[3]
Synthesis of Dimedone
The synthesis of Dimedone can be achieved through a Michael addition followed by an intramolecular cyclization.[8][9]
Materials:
-
Diethyl malonate
-
Mesityl oxide
-
Sodium methoxide
-
Methanol
-
Sodium hydroxide (2N)
-
Hydrochloric acid (4N)
-
Acetone
Procedure:
-
Dissolve sodium methoxide (1.4 g) in methanol (10 mL) in a 100 mL round-bottomed flask.[9]
-
Add diethyl malonate (4 mL) and a boiling stone.[9]
-
Gently reflux the mixture for 3 minutes.[9]
-
Remove from heat and add mesityl oxide (2.8 mL) via syringe through the reflux condenser.[9]
-
Once the initial vigorous reaction subsides, reflux the mixture for 30 minutes.[9]
-
Cool the mixture and add 2N sodium hydroxide (20 mL).[9]
-
Reflux for an additional 90 minutes.[9]
-
Cool the mixture to room temperature.[9]
-
Evaporate any remaining methanol using a rotary evaporator.[9]
-
Heat the remaining aqueous mixture to reflux and slowly add 4N HCl until the pH is between 2 and 3.[9]
-
Cool the mixture in an ice bath to induce crystallization.[9]
-
Filter the solid product and wash with cold water.[9]
-
Recrystallize the crude product from a minimal amount of acetone.[9]
Visualizing Reaction Pathways
The following diagrams illustrate the synthetic pathways for both compounds.
Caption: Synthesis of 5-Methyl-1-phenylhexane-1,3-dione.
Caption: Synthesis of Dimedone.
Concluding Remarks
Both 5-Methyl-1-phenylhexane-1,3-dione and Dimedone are valuable 1,3-dicarbonyl compounds with distinct structural features that influence their reactivity and biological applications. The linear and more flexible structure of 5-Methyl-1-phenylhexane-1,3-dione may offer advantages in specific receptor-binding interactions, while the cyclic and conformationally restricted nature of Dimedone provides a robust scaffold for the construction of complex heterocyclic systems. The choice between these two compounds will ultimately depend on the specific goals of the research, whether it be the synthesis of novel bioactive molecules or the development of new synthetic methodologies. This guide provides the foundational information to aid researchers in making an informed decision.
References
- 1. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimedone - Wikipedia [en.wikipedia.org]
- 3. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 4. sirjana.in [sirjana.in]
- 5. Dimedone nanoparticle as a promising approach against toxoplasmosis: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Illudinine from Dimedone and Identification of Activity as a Monoamine Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
A Comparative Guide to the Cross-Reactivity of 1,2-Dicarbonyl Compounds as Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative analysis of the cross-reactivity of 1,2-dicarbonyl compounds, a class of molecules known for their biological activity. While specific data for 5-Methyl-1-phenylhexane-1,2-dione is not publicly available, this document offers a broader perspective on the enzyme inhibitory activities of structurally related 1,2-dicarbonyls. The information presented herein is intended to serve as a valuable resource for researchers in drug discovery and development by summarizing quantitative inhibition data, detailing experimental methodologies for assessing enzyme inhibition, and illustrating key concepts through diagrams.
Introduction
1,2-Dicarbonyl compounds, characterized by two adjacent carbonyl groups, are a class of reactive molecules with diverse biological activities. Their electrophilic nature allows them to interact with various biomolecules, including proteins, leading to modulation of cellular pathways. A significant aspect of their biological profile is their ability to act as enzyme inhibitors. Understanding the cross-reactivity of these compounds—their ability to inhibit multiple enzymes—is crucial for developing selective therapeutic agents and for elucidating potential off-target effects.
This guide focuses on the enzyme inhibitory properties of representative 1,2-dicarbonyl compounds, providing a framework for comparing their potency and selectivity. Due to the absence of specific experimental data for this compound in the public domain, this document will focus on well-characterized 1,2-dicarbonyls such as phenylglyoxal and diacetyl to illustrate the principles of their cross-reactivity.
Comparative Analysis of Enzyme Inhibition
The inhibitory potential of 1,2-dicarbonyl compounds can be quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure of a compound's potency against a specific enzyme. The following table summarizes available data for representative 1,2-dicarbonyl compounds.
| Compound | Enzyme | Enzyme Commission (EC) Number | Inhibition Metric | Value | Reference |
| Phenylglyoxal | DNA Polymerase (Avian Myeloblastosis Virus) | 2.7.7.7 | Inhibition | Strong | [1] |
| RNA Polymerase (Escherichia coli) | 2.7.7.6 | Inhibition | Strong | [1] | |
| Diacetyl | Pyruvate Dehydrogenase Complex | 1.2.4.1 | Ki (competitive inhibition vs. pyruvate) | 0.43 mM | [2] |
| Pyruvate Dehydrogenase (diacetyl as substrate) | 1.2.4.1 | Km | 0.46 mM | [2] |
Note: The term "Strong Inhibition" is used when specific IC50 or Ki values were not provided in the cited literature. It is important to note that IC50 values are dependent on experimental conditions, including substrate concentration.[3][4] The Ki value, representing the dissociation constant of the enzyme-inhibitor complex, is a more absolute measure of inhibitory potency.[4]
Mechanism of Action: Covalent Modification of Arginine Residues
A primary mechanism by which 1,2-dicarbonyl compounds inhibit enzymes is through the covalent modification of arginine residues within the protein structure. The guanidinium group of arginine is highly nucleophilic and reacts with the electrophilic dicarbonyl moiety.
This modification can lead to enzyme inhibition through several means:
-
Direct blockade of the active site: If the modified arginine residue is located within the enzyme's active site, its modification can physically prevent the substrate from binding.
-
Allosteric inhibition: Modification of an arginine residue at a site distant from the active site can induce a conformational change in the enzyme, leading to reduced catalytic activity.
-
Disruption of substrate or cofactor binding: Arginine residues are often involved in binding anionic substrates or cofactors through electrostatic interactions. Modification of these residues can disrupt these critical interactions.
Phenylglyoxal is a well-characterized arginine-specific reagent that has been used extensively to probe the role of arginine residues in enzyme function.[1][5][6][7] Studies have shown that phenylglyoxal can inhibit a variety of enzymes, including DNA and RNA polymerases, by modifying essential arginine residues in their template binding sites.[1]
Figure 1: Mechanism of enzyme inhibition by a 1,2-dicarbonyl compound via arginine modification.
Experimental Protocols: Determination of IC50
The determination of the half-maximal inhibitory concentration (IC50) is a fundamental assay in pharmacology and drug discovery to quantify the potency of an inhibitor.
Principle
The IC50 value represents the concentration of an inhibitor that is required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[3] This is typically determined by measuring the enzyme's activity across a range of inhibitor concentrations and plotting the resulting dose-response curve.
Materials and Reagents
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Test compound (1,2-dicarbonyl) and other inhibitors for comparison
-
Appropriate buffer solution for the enzyme reaction
-
Microplate reader or spectrophotometer
-
96-well plates or cuvettes
-
Pipettes and other standard laboratory equipment
General Assay Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in a suitable buffer and store at the appropriate temperature.
-
Prepare a stock solution of the substrate.
-
Prepare serial dilutions of the test compound and any reference inhibitors.
-
-
Enzyme Reaction Setup:
-
In a 96-well plate, add the enzyme and the appropriate buffer to each well.
-
Add varying concentrations of the inhibitor to the test wells. Include control wells with no inhibitor (100% activity) and wells with a known potent inhibitor (positive control).
-
Pre-incubate the enzyme with the inhibitor for a specific period to allow for binding.
-
-
Initiation and Measurement of Reaction:
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement will depend on the nature of the substrate and product.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the rates relative to the control (no inhibitor) to obtain the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
-
Figure 2: General workflow for the determination of an IC50 value for an enzyme inhibitor.
Conclusion
While specific cross-reactivity data for this compound remains elusive in publicly accessible literature, the broader class of 1,2-dicarbonyl compounds demonstrates significant potential as enzyme inhibitors. Their reactivity towards arginine residues provides a key mechanism for their biological activity. The comparative data and experimental protocols presented in this guide offer a valuable starting point for researchers interested in exploring the therapeutic potential and toxicological profile of this chemical class. Further investigation into the structure-activity relationships of various 1,2-dicarbonyls will be instrumental in designing more potent and selective enzyme inhibitors for a range of therapeutic applications.
References
- 1. Phenylglyoxal as a template site-specific reagent for DNA and RNA polymerases. Selective inhibition of initiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diacetyl: a new substrate in the overall reaction of the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. courses.edx.org [courses.edx.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
- 7. Further studies on the reactions of phenylglyoxal and related reagents with proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducibility of Experiments with 5-Methyl-1-phenylhexane-1,3-dione and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental reproducibility for the synthesis and biological activity of 5-Methyl-1-phenylhexane-1,3-dione, alongside two alternative compounds: Dimedone and 4-substituted benzoxazolone derivatives. Due to a notable scarcity of published experimental data for 5-Methyl-1-phenylhexane-1,2-dione, this guide focuses on the more extensively documented isomer, 5-Methyl-1-phenylhexane-1,3-dione.
Executive Summary
The reproducibility of experiments involving 5-Methyl-1-phenylhexane-1,3-dione is currently difficult to assess due to a lack of detailed, publicly available experimental data with specific yields and quantitative biological activity metrics. In contrast, experimental protocols for the synthesis of Dimedone are well-documented, with reported yields offering a basis for reproducibility studies. Benzoxazolone derivatives also benefit from a more extensive body of literature, with specific quantitative data on their biological activities, enhancing the potential for reproducible research. This guide presents the available data to aid researchers in selecting appropriate compounds and methodologies for their studies.
Chemical Structures
| Compound | Structure |
| 5-Methyl-1-phenylhexane-1,3-dione | |
| Dimedone (5,5-dimethylcyclohexane-1,3-dione) | |
| 4-Substituted Benzoxazolone Derivative (Example) |
Comparison of Synthetic Protocols
Synthesis of 5-Methyl-1-phenylhexane-1,3-dione
General Claisen Condensation Protocol: A representative, though general, protocol involves the reaction of an appropriate ester and ketone in the presence of a strong base[3].
-
Workflow for Claisen Condensation:
Claisen Condensation for 5-Methyl-1-phenylhexane-1,3-dione
Synthesis of Alternative Compounds
| Compound | Synthesis Method | Reported Yield | Reference |
| Dimedone | Michael addition of diethyl malonate to mesityl oxide followed by intramolecular Claisen condensation, hydrolysis, and decarboxylation. | 67-85% | [4] |
| Dimedone | Ozonolysis of isophorone followed by esterification and cyclization. | 78.5-94.1% | [5] |
| 4-Substituted Benzoxazolone Derivatives | Reaction of o-aminophenols with various reagents. | Varies with derivative | [6][7] |
Detailed Protocol for Dimedone Synthesis (Michael-Claisen Condensation): [4][8][9][10]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, dissolve sodium (1 gram atom) in absolute ethanol (400 cc).
-
Addition of Reactants: Add ethyl malonate (1.06 moles) followed by the slow addition of freshly distilled mesityl oxide (1.02 moles).
-
Reflux: Reflux the mixture with stirring for two hours.
-
Hydrolysis: Add a solution of potassium hydroxide (2.2 moles) in water (575 cc) and reflux for an additional six hours.
-
Acidification and Alcohol Removal: Acidify the hot mixture to litmus with dilute hydrochloric acid. Distill off the ethanol.
-
Purification: Boil the residue with decolorizing charcoal, filter, and repeat.
-
Crystallization: Cool the filtrate to induce crystallization of Dimedone.
-
Isolation: Filter the product, wash with ice-cold water, and air dry.
-
Workflow for Dimedone Synthesis:
Synthesis of Dimedone via Michael-Claisen Condensation
Comparison of Biological Activity
Quantitative biological activity data for 5-Methyl-1-phenylhexane-1,3-dione is not available in the reviewed scientific literature. Therefore, a direct comparison of its performance with alternatives is not possible at this time. The following tables summarize the available data for the alternative compounds.
Enzyme Inhibition
| Compound | Target Enzyme | IC50 | Reference |
| Illudinine (from Dimedone) | Monoamine Oxidase B (MAO-B) | 18 ± 7.1 μM | [11][12] |
| Benzoxazolone Derivative (3d) | Soluble Epoxide Hydrolase (sEH) | 2.67 μM | [6] |
| Benzoxazolone Derivative (3g) | Soluble Epoxide Hydrolase (sEH) | 1.72 μM | [6] |
| Benzoxazolone Derivative (4j) | Soluble Epoxide Hydrolase (sEH) | 1.07 μM | [6] |
Anti-inflammatory Activity
| Compound | Assay | IC50 / Effect | Reference |
| Benzoxazolone Derivative (2h) | Nitric Oxide (NO) Production | 17.67 μM | [13] |
| Benzoxazolone Derivative (2h) | IL-1β Production | 20.07 μM | [13] |
| Benzoxazolone Derivative (2h) | IL-6 Production | 8.61 μM | [13] |
| Benzoxazolone Derivatives (3d, 3f, 3g) | Xylene-induced ear edema (in vivo) | Stronger than Chlorzoxazone | [6] |
-
Signaling Pathway for Anti-inflammatory Action of Benzoxazolone Derivative 2h:
Inhibitory Pathway of Benzoxazolone Derivative 2h
Conclusion and Recommendations
For researchers seeking a well-characterized dione compound with reproducible synthetic protocols, Dimedone is a strong candidate. Multiple, high-yield synthetic methods are documented in detail. While direct biological data for Dimedone is limited in the reviewed literature, its derivatives show interesting activities.
Benzoxazolone derivatives represent a versatile class of compounds with a significant amount of published research on their synthesis and biological activities, particularly as anti-inflammatory agents and enzyme inhibitors. The availability of quantitative IC50 data makes them suitable for studies requiring measurable biological endpoints.
The primary subject of this guide, 5-Methyl-1-phenylhexane-1,3-dione , remains a compound with limited publicly available experimental data. While general synthetic methods are known, the lack of detailed protocols and corresponding yields makes assessing the reproducibility of its synthesis challenging. Furthermore, the absence of quantitative biological data hinders its direct comparison with other compounds. Researchers interested in this specific molecule should anticipate the need for significant methods development and validation.
It is recommended that for any of the compounds discussed, researchers meticulously document their experimental conditions and results to contribute to the body of knowledge and improve the reproducibility of these experiments for the scientific community.
References
- 1. 1,3-Hexanedione, 5-methyl-1-phenyl- | C13H16O2 | CID 83800 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimedone | C8H12O2 | CID 31358 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 5-Methyl-1-phenylhexane-1,3-dione | 13893-97-5 | Benchchem [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US4414418A - Process for the production of dimedone - Google Patents [patents.google.com]
- 6. Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. books.rsc.org [books.rsc.org]
- 10. studycorgi.com [studycorgi.com]
- 11. Synthesis of Illudinine from Dimedone and Identification of Activity as a Monoamine Oxidase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo vs. In Vitro Effects of β-Diketones: A Comparative Analysis for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals on the differential effects of β-diketone compounds in living organisms versus controlled laboratory settings. This report focuses on 1,3-diphenyl-1,3-propanedione, a structural analog of 5-Methyl-1-phenylhexane-1,2-dione, to provide insights into the translation of in vitro findings to in vivo outcomes.
Due to the limited availability of direct comparative data for this compound, this guide utilizes publicly available data for the structurally related β-diketone, 1,3-diphenyl-1,3-propanedione, to illustrate the comparison between in vivo and in vitro effects. This analog shares key structural features that are expected to confer similar biological activities.
Executive Summary
Understanding the correlation between in vitro and in vivo studies is paramount in the fields of drug discovery and toxicology. While in vitro assays offer a rapid and cost-effective means to screen compounds and elucidate mechanisms of action, they often do not fully recapitulate the complex physiological environment of a living organism. Conversely, in vivo studies provide a more holistic view of a compound's effects, including its metabolism, distribution, and systemic toxicity, but are more resource-intensive. This guide provides a comparative overview of the effects of 1,3-diphenyl-1,3-propanedione, a representative β-diketone, in both settings, supported by experimental data and detailed protocols.
Data Presentation: In Vitro vs. In Vivo Effects of 1,3-diphenyl-1,3-propanedione
The following tables summarize the available quantitative data for the in vitro cytotoxicity and in vivo toxicity of 1,3-diphenyl-1,3-propanedione and its derivatives.
Table 1: In Vitro Cytotoxicity of β-Diketone Derivatives
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| 1,3-diphenyl-1,3-propanedione derivatives | MCF-7 (Human Breast Cancer) | MTT | % Cell Viability | Significant cytotoxicity observed | [1] |
| Substituted thiourea derivatives (structurally distinct but functionally relevant) | SW480, SW620 (Colon Cancer), PC3 (Prostate Cancer), K-562 (Leukemia) | Not Specified | IC50 | ≤ 10 µM | [2] |
Table 2: In Vivo Acute Toxicity of 1,3-diphenyl-1,3-propanedione
| Species | Route of Administration | Doses Administered | Key Findings | Reference |
| Male ICR Mice | Oral | 200, 400, 800 mg/kg | Protective effect against CdCl2-induced hepatotoxicity and nephrotoxicity. Reduced serum AST, ALT, and LDH levels. | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable researchers to replicate and build upon these findings.
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 401)
This protocol is a general guideline for assessing the acute oral toxicity of a substance.
Protocol:
-
Animal Selection: Use healthy, young adult rodents (e.g., rats or mice) of a single sex.[4][5]
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the test.[4]
-
Fasting: Fast the animals overnight prior to administration of the test substance.[4]
-
Dose Administration: Administer the test substance orally by gavage in graduated doses to several groups of animals, with one dose per group.[4] The volume should generally not exceed 1 mL/100 g of body weight for rodents.[4]
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.[6]
-
Necropsy: Perform a gross necropsy on all animals at the end of the study.[4][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate a general experimental workflow for comparing in vivo and in vitro toxicity and a potential signaling pathway that may be modulated by β-diketones.
Caption: A typical workflow for comparing in vitro and in vivo toxicity data.
Caption: A potential anti-inflammatory signaling pathway modulated by β-diketones.
Discussion
The data presented highlights a common challenge in drug development: extrapolating in vitro results to in vivo efficacy and toxicity. While in vitro assays on cancer cell lines suggest that β-diketone derivatives can be cytotoxic, the in vivo study on 1,3-diphenyl-1,3-propanedione demonstrated a protective effect against chemically induced organ damage in mice.[1][3] This discrepancy can be attributed to several factors, including:
-
Metabolism: The compound may be metabolized in vivo to less toxic or even beneficial metabolites.
-
Bioavailability and Distribution: The concentration of the compound reaching the target tissues in vivo may be significantly different from the concentrations used in in vitro experiments.
-
Complex Biological Systems: In vivo systems involve complex interactions between different cell types, tissues, and organs, which cannot be fully replicated in vitro.
These findings underscore the importance of integrating both in vitro and in vivo studies for a comprehensive understanding of a compound's biological activity. In vitro assays are invaluable for initial screening and mechanistic studies, while in vivo models are essential for evaluating systemic effects and predicting clinical outcomes. Future research should aim to bridge the gap between these two approaches through the development of more predictive in vitro models and the use of pharmacokinetic and pharmacodynamic (PK/PD) modeling to better correlate in vitro and in vivo data.
References
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure | OECD [oecd.org]
- 6. dep.nj.gov [dep.nj.gov]
Benchmarking 5-Methyl-1-phenylhexane-1,2-dione Against Known Enzyme Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential inhibitory activity of 5-Methyl-1-phenylhexane-1,2-dione against a class of known enzyme inhibitors. Due to the limited publicly available data on the specific biological activity of this compound, this guide uses its structural analog, 5-Methyl-1-phenylhexane-1,3-dione, as a representative of the diketone chemical class for illustrative comparison. The focus of this comparison is on the inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD), a common target for compounds containing a diketone moiety.
Introduction to Diketones and Enzyme Inhibition
Diketone-containing compounds are recognized for their potential to interact with and inhibit various enzymes. This inhibitory action is often attributed to the ability of the diketone group to chelate metal ions within the enzyme's active site. One of the well-studied targets for such compounds is p-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in the tyrosine catabolism pathway.[1][2] Inhibition of HPPD has applications in herbicide development and has been explored for the treatment of certain metabolic disorders.[2]
Comparative Analysis of HPPD Inhibitors
To provide a context for the potential efficacy of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values of several known HPPD inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[3]
Disclaimer: The IC50 value for 5-Methyl-1-phenylhexane-1,3-dione is a hypothetical value included for illustrative purposes only, as no direct experimental data is publicly available. This value is chosen to be within the range of known HPPD inhibitors to facilitate a conceptual comparison.
| Inhibitor | Target Enzyme | IC50 Value |
| Nitisinone | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 173 nM[4] |
| Mesotrione | 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | ~200 - 300 nM |
| Leptospermone | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | 12.1 µM[4] |
| 5-Methyl-1-phenylhexane-1,3-dione | p-Hydroxyphenylpyruvate Dioxygenase (HPPD) | ~ 5 µM (Hypothetical) |
Signaling Pathway: Tyrosine Catabolism
The following diagram illustrates the tyrosine catabolism pathway, highlighting the role of p-hydroxyphenylpyruvate dioxygenase (HPPD), the target of the compared inhibitors.
Experimental Protocols
Determination of IC50 for HPPD Inhibition
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against p-hydroxyphenylpyruvate dioxygenase (HPPD).
Materials:
-
Recombinant HPPD enzyme
-
4-Hydroxyphenylpyruvate (HPPA) substrate solution
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Known HPPD inhibitor as a positive control (e.g., Nitisinone)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at a specific wavelength (e.g., 318 nm for the product of a coupled reaction)
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and the positive control in a suitable solvent.
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
Prepare the HPPD enzyme solution to the desired concentration in the assay buffer.
-
Prepare the HPPA substrate solution in the assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add the following in order:
-
Assay buffer
-
A specific concentration of the test compound or control.
-
HPPD enzyme solution.
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the HPPA substrate solution to each well.
-
Immediately start monitoring the change in absorbance over time using a microplate reader. The rate of the reaction is proportional to the change in absorbance.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Normalize the reaction rates relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.[5]
-
Experimental Workflow
The following diagram illustrates the workflow for determining the IC50 value of an inhibitor.
Conclusion
While direct experimental data for this compound is not currently available, its structural features suggest a potential for enzyme inhibition, particularly against targets like HPPD that are known to be inhibited by diketone-containing compounds. The provided comparative data and experimental protocols offer a framework for researchers to design and execute experiments to elucidate the inhibitory activity of this and other novel compounds. Further research is necessary to definitively characterize the biological activity and inhibitory profile of this compound.
References
Safety Operating Guide
Proper Disposal of 5-Methyl-1-phenylhexane-1,2-dione: A Step-by-Step Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 5-Methyl-1-phenylhexane-1,2-dione is critical for ensuring a safe laboratory environment and regulatory compliance. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information on the hazards of similar alpha-diketones and general chemical waste disposal protocols to provide a comprehensive operational plan.
Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal procedures to mitigate potential risks. Alpha-diketones, as a class of compounds, are known to present respiratory hazards upon inhalation. Therefore, treating this compound with appropriate caution is paramount.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if there is a risk of generating dust or aerosols. |
All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Disposal Workflow
The proper disposal of this compound involves a systematic process of segregation, containment, labeling, and transfer to a certified hazardous waste disposal facility.
Caption: A logical workflow for the safe disposal of this compound from the laboratory to a designated disposal facility.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
This compound is a non-halogenated organic compound.
-
It must be collected in a designated waste container for non-halogenated organic solvents or solids.
-
Crucially, do not mix this waste with halogenated solvents or other incompatible chemical waste streams. [1][2] Cross-contamination can lead to dangerous chemical reactions and complicate the disposal process.
-
-
Containment and Packaging:
-
For liquid waste: Use a clearly labeled, leak-proof container, such as a glass or polyethylene bottle, designated for non-halogenated liquid waste.[3]
-
For solid waste: Use a securely sealed, robust container, clearly marked for non-halogenated solid waste.
-
Ensure the container is in good condition and compatible with the chemical.
-
Do not overfill containers; a headspace of at least 10% is recommended to allow for vapor expansion.[3]
-
-
Labeling:
-
Properly label the waste container with the following information:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards associated with the compound (e.g., "Irritant," "Respiratory Hazard").
-
The date of accumulation.
-
The name and contact information of the generating laboratory or researcher.
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Final Disposal:
-
The disposal of this compound must be handled by a licensed and certified hazardous waste disposal contractor.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1]
-
Emergency Procedures
In the event of a spill, immediately evacuate the area and alert your laboratory supervisor and EHS department. If you have been exposed to the chemical, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
